molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Katalognummer: B15063349
CAS-Nummer: 525599-68-2
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: ORAHIZPKKFNQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

525599-68-2

Molekularformel

C18H14O4

Molekulargewicht

294.3 g/mol

IUPAC-Name

[(4-oxochromen-2-yl)-phenylmethyl] acetate

InChI

InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3

InChI-Schlüssel

ORAHIZPKKFNQFX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States
Foundational & Exploratory

Spectroscopic analysis (NMR, IR, MS) of acetylated benzopyranones

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Acetylated Benzopyranones: A Comprehensive Spectroscopic Guide

Executive Overview

Benzopyranones—encompassing coumarins (1-benzopyran-2-ones) and chromones (1-benzopyran-4-ones)—are privileged scaffolds in medicinal chemistry. The acetylation of these cores is a critical synthetic modification utilized to tune lipophilicity, alter pharmacokinetic profiles, or protect reactive phenolic hydroxyl groups during multi-step syntheses. However, determining the exact regiochemistry of acetylation, particularly in poly-hydroxylated precursors, requires a rigorous, multi-modal spectroscopic approach.

This technical guide establishes an authoritative framework for the structural elucidation of acetylated benzopyranones. By synthesizing the causality behind spectroscopic phenomena with self-validating experimental protocols, this document provides a definitive roadmap for utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Causality of Spectroscopic Modalities

To accurately interpret spectral data, researchers must understand the underlying physical and chemical causality that governs the behavior of acetylated benzopyranones in different instruments.

Mass Spectrometry (MS): The Ketene Loss Mechanism

In mass spectrometry, the fragmentation pattern provides causal evidence of the acetylation site. Under Electron Ionization (EI) conditions (70 eV), O-acetylated benzopyranones undergo a highly specific, diagnostically critical fragmentation: the loss of a neutral ketene molecule (CH₂=C=O, -42 Da) .

The Causality: The ester bond of a phenolic acetate is relatively labile under electron impact. A six-membered transition state facilitates the transfer of a proton from the acetyl methyl group to the phenolic ether oxygen, expelling ketene and leaving behind the radical cation of the original hydroxylated benzopyranone. This -42 Da loss definitively distinguishes O-acetylation from C-acetylation (which typically loses a methyl radical, -15 Da, or an acetyl radical, -43 Da). Following ketene loss, the core benzopyranone undergoes its characteristic fragmentation, primarily the sequential loss of carbon monoxide (CO, -28 Da) from the pyrone ring .

FT-IR Spectroscopy: Resolving Carbonyl Force Constants

IR spectroscopy is utilized to differentiate the competing carbonyl groups present in the derivatized molecule.

The Causality: The stretching frequency of a carbonyl group is dictated by the force constant of the C=O bond, which is heavily influenced by conjugation. The lactone carbonyl of a coumarin typically absorbs between 1700–1720 cm⁻¹. When an acetyl group is attached to the phenolic ring, the resulting ester carbonyl experiences minimal resonance donation from the phenolic oxygen, as the oxygen's lone pairs are preferentially delocalized into the aromatic ring. Consequently, the ester C=O bond retains high double-bond character, shifting its absorption to a significantly higher frequency (1750–1770 cm⁻¹) . This distinct separation allows for rapid, non-destructive confirmation of the acetate group.

NMR Spectroscopy: Regiochemical Mapping and Deshielding

NMR is the ultimate arbiter of regiochemistry in acetylated benzopyranones.

The Causality: The introduction of an acetyl group fundamentally alters the local magnetic environment. In ¹H NMR, the acetyl methyl protons resonate as a sharp, uncoupled singlet between δ 2.30–2.40 ppm . To definitively prove which hydroxyl group was acetylated, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is highly effective. A spatial NOE correlation between the acetyl methyl protons and the adjacent ortho aromatic protons on the benzopyranone ring provides an unambiguous proof of regiochemistry. Furthermore, the ¹³C shift of the oxygen-bearing aromatic carbon will shift upfield (shielded) by ~10 ppm upon acetylation, while the ortho and para carbons shift downfield—a phenomenon known as the esterification shift.

Multi-Modal Data Synthesis Workflow

The logical relationship between these modalities is highly synergistic. The following diagram illustrates the integrated workflow required for comprehensive elucidation.

G Start Acetylated Benzopyranone Sample Prep Sample Preparation & Purity Validation Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Prep->NMR IR FT-IR Spectroscopy (Carbonyl Stretches) Prep->IR MS Mass Spectrometry (EI-MS / HRMS) Prep->MS NMR_Data Identify Acetyl Position (δ 2.3 ppm, NOE cross-peaks) NMR->NMR_Data IR_Data Differentiate C=O (Ester vs. Pyrone) IR->IR_Data MS_Data Fragmentation Pathway (Ketene Loss -42 Da) MS->MS_Data Elucidation Comprehensive Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Multi-modal spectroscopic workflow for the structural elucidation of acetylated benzopyranones.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems, meaning the success of one step dictates the initiation of the next.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) & EI-MS
  • Sample Purity Check : Dissolve 1 mg of the acetylated benzopyranone in 1 mL of LC-MS grade methanol. Inject 1 µL into a GC-MS system.

  • Ionization Setup : Utilize Electron Ionization (EI) at 70 eV to induce hard fragmentation.

  • Acquisition : Scan from m/z 50 to 500. For exact mass, utilize a Quadrupole Time-of-Flight (Q-TOF) analyzer.

  • Validation Checkpoint : The exact mass of the molecular ion [M]⁺ must match the calculated theoretical mass within ≤ 5 ppm error. Furthermore, the presence of an [M-42]⁺ peak validates successful O-acetylation prior to further analysis. If this peak is absent, the sample is either not O-acetylated or degraded.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Calibration : Collect a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) crystal (diamond) to subtract CO₂ and water vapor.

  • Sample Application : Place 1-2 mg of the neat, dry solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • Validation Checkpoint : The baseline must be flat, and the maximum absorbance should not exceed 1.0 to prevent peak distortion. The appearance of a distinct, new band >1750 cm⁻¹ validates the formation of the phenolic ester.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection : Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆, containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D ¹H NMR Acquisition : Acquire a standard 1D ¹H spectrum (e.g., 400 or 600 MHz, 16 scans, relaxation delay of 2 seconds).

  • Validation Checkpoint : Calibrate the spectrum to the TMS peak (0.00 ppm). Confirm the presence of a sharp singlet near δ 2.3 ppm integrating to exactly 3 protons. If this peak is absent or integrates incorrectly, the workflow must be halted before consuming instrument time on 2D NMR.

  • 2D NOESY Acquisition : Once validated, acquire a 2D NOESY spectrum (mixing time ~300-500 ms) to map the spatial proximity between the acetyl methyl protons and the core aromatic protons.

Quantitative Data Summary

The following table consolidates the critical spectroscopic markers required to confirm the structure of an acetylated benzopyranone.

Spectroscopic ModalityDiagnostic FeatureTypical Value / RangeStructural Significance
¹H NMR Acetyl methyl protons (-C(=O)CH₃)δ 2.30 – 2.40 ppm (singlet, 3H)Confirms the presence and integration of the acetyl group.
¹³C NMR Ester carbonyl carbonδ 168.0 – 170.0 ppmDifferentiates the acetyl C=O from the core pyrone C=O.
¹³C NMR Pyrone/Lactone carbonyl carbonδ 159.0 – 162.0 ppmConfirms the structural integrity of the benzopyranone core.
FT-IR Ester C=O stretch1750 – 1770 cm⁻¹High frequency denotes O-acetylation (phenolic ester).
FT-IR Pyrone C=O stretch1700 – 1720 cm⁻¹Lower frequency due to conjugation within the core ring.
EI-MS [M - 42]⁺ fragmentLoss of 42 Da (Ketene)Definitive marker of O-acetylation via a 6-membered rearrangement.
EI-MS [M - 42 - 28]⁺ fragmentLoss of 28 Da (CO)Characteristic pyrone ring contraction and fragmentation.

Conclusion

The structural elucidation of acetylated benzopyranones cannot rely on a single analytical technique. It requires a synergistic application of MS, IR, and NMR. By understanding the causality behind ketene loss in EI-MS, the inductive effects shifting IR carbonyl frequencies, and the precise spatial connectivity mapped by 2D NMR, researchers can establish a rigorous, self-validating framework for molecular characterization in drug development.

References

  • Title: Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study Source: Scientific Reports (Nature), 2023 URL: [Link]

  • Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: The Open Analytical Chemistry Journal, 2011 URL: [Link]

  • Title: Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes Source: Spectroscopy Letters, 2009 URL: [Link]

  • Title: Dual-frequency 2D IR on interaction of weak and strong IR modes Source: Journal of Physical Chemistry A, 2005 URL: [Link]

Unlocking the Pharmacological Versatility of Benzopyran-4-ones: A Technical Guide to Mechanisms of Action and Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of targeted drug discovery, I approach the benzopyran-4-one (chromone) scaffold not merely as a chemical structure, but as a highly tunable molecular chassis. This bicyclic ring system—composed of a benzene ring fused to a pyran ring with a carbonyl group at the 4-position—is a privileged pharmacophore. Its inherent planarity allows it to mimic the adenine ring of ATP, making it a foundational structure for designing competitive kinase inhibitors, while its peripheral functionalization enables precise tuning for metabolic and apoptotic targets.

This whitepaper deconstructs the core mechanisms of action (MoA) of benzopyran-4-one derivatives, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for preclinical evaluation.

Molecular Architecture & SAR Causality

The biological efficacy of benzopyran-4-ones is dictated by their spatial geometry and electronic distribution. The core oxygen atom acts as a hydrogen-bond acceptor, while the planar aromatic system facilitates π−π stacking within hydrophobic protein pockets.

  • C2 Substitution: Introducing a morpholine ring at the C2 position (as seen in LY294002) is not arbitrary. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K γ ).

  • C8 Substitution: Bulky aromatic groups at C8 (e.g., a phenyl or dibenzothiophene group) occupy the affinity pocket adjacent to the ATP-binding site. This substitution is the primary driver of target selectivity, distinguishing between closely related lipid and protein kinases.

  • C7 Hydroxylation: A hydroxyl group at C7 transforms the molecule into a mimic of fibrates and thiazolidinediones, enabling it to act as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR α / γ ).

Core Mechanisms of Action

ATP-Competitive Kinase Inhibition (PI3K & DNA-PK)

The most extensively validated MoA for synthetic benzopyran-4-ones is the competitive inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway and PI3K-related kinases (PIKKs) like DNA-Dependent Protein Kinase (DNA-PK).

Compound LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) was the first synthetic molecule to specifically abolish PI3K activity by competing with ATP for the catalytic site, thereby halting the conversion of PIP2 to PIP3 and downregulating the survival kinase Akt. By modifying the C8 position with a dibenzothienyl group, researchers developed NU7441 , shifting the selectivity profile dramatically toward DNA-PK, thereby sensitizing tumor cells to ionizing radiation .

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT Akt (PKB) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor Benzopyran-4-one (e.g., LY294002) Inhibitor->PI3K ATP-competitive Inhibition

PI3K/Akt signaling pathway inhibition by benzopyran-4-one derivatives.

Isoform-Selective PKC- ζ Inhibition

Atypical protein kinase C (PKC- ζ ) is a challenging target due to high homology among PKC isoforms. However, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as rare, isoform-selective PKC- ζ inhibitors. The meta-hydroxyl group on the C2-phenyl ring serves as an indispensable hydrogen-bond donor, locking the molecule into the unique conformation of the PKC- ζ active site .

Apoptosis Induction via Hybridization

To overcome the inherent lipophilicity and poor serum stability of bare benzopyran-4-ones, modern drug design employs hybridization. Fusing the benzopyran-4-one core with an isoxazole moiety (e.g., Compound 5a) yields molecules that induce caspase-dependent apoptosis and inhibit tubulin polymerization in triple-negative breast cancer cells (MDA-MB-231), while remaining minimally cytotoxic to normal HEK-293 cells.

Quantitative Target Selectivity

The following table summarizes the pharmacological tuning of the benzopyran-4-one scaffold, demonstrating how structural modifications dictate target affinity and potency.

Compound / DerivativePrimary Target / Cell LineIC 50​ ValueMechanism of Action
Quercetin (Natural)PI3K (Broad-spectrum)3.80 µMNon-selective ATP competition
LY294002 (Synthetic)PI3K (Specific)1.40 µMSelective PI3K ATP-site blockade
NU7441 (Synthetic)DNA-PK0.014 µMDNA-PK competitive inhibition
Compound 5a (Hybrid)MDA-MB-231 (Breast Cancer)5.20 µMApoptosis / Tubulin inhibition
Compound 70 (Synthetic)PPAR γ 0.85 µMReceptor agonism (Metabolic)

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of benzopyran-4-one derivatives requires self-validating experimental systems. A self-validating system includes internal controls that prove the mechanism of the result, not just the result itself.

Protocol 1: Radiometric Kinase Assay for ATP-Competitive Kinetics

Purpose: To definitively prove that the benzopyran-4-one derivative acts via ATP competition at the kinase active site.

  • Enzyme Preparation: Incubate recombinant human PI3K γ (10 ng) in reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl 2​ , 1 mM EGTA).

  • Compound Titration: Add the benzopyran-4-one derivative in a 10-point serial dilution (0.1 nM to 10 µM).

  • Substrate Addition: Add 10 µM PIP2 substrate lipid vesicles.

  • Kinetic Validation (The Self-Validating Step): Run the assay at three distinct ATP concentrations (10 µM, 100 µM, and 1 mM ATP spiked with [γ−32P]ATP ). Causality: If the compound is truly ATP-competitive, the apparent IC 50​ will shift to the right (increase) linearly as ATP concentration increases.

  • Reaction & Detection: Incubate for 30 minutes at 30°C. Terminate with 1M HCl. Extract lipids using chloroform/methanol, spot onto TLC plates, and quantify 32P -PIP3 via phosphorimaging.

Protocol 2: Cellular Apoptosis & Rescue Assay

Purpose: To confirm that the antiproliferative effect of isoxazole-hybridized benzopyran-4-ones is driven by caspase-dependent apoptosis rather than non-specific necrosis.

  • Cell Culture: Seed MDA-MB-231 cells at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with the hybrid compound at its IC 50​ concentration (e.g., 5.0 µM) for 24 hours.

  • Rescue Control (The Self-Validating Step): Pre-treat a parallel control group with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to compound addition. Causality: If cell viability is restored in the presence of Z-VAD-FMK, it proves the compound's cytotoxicity is strictly mediated by the caspase-driven apoptotic cascade.

  • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to differentiate between early apoptotic (Annexin V+/PI-) and necrotic (Annexin V-/PI+) populations.

Workflow Synthesis 1. Scaffold Synthesis (Baker-Venkataraman) Screening 2. Kinase Profiling (Radiometric Assay) Synthesis->Screening CellAssay 3. Cellular Assays (Apoptosis/MTT) Screening->CellAssay IC50 < 5 µM SAR 4. SAR Optimization (Substituent Tuning) CellAssay->SAR Feedback Loop InVivo 5. In Vivo Efficacy & Pharmacokinetics CellAssay->InVivo Lead Candidate SAR->Synthesis

Step-by-step validation workflow for benzopyran-4-one drug development.

Translational Perspectives & Future Directions

While the benzopyran-4-one scaffold is highly potent, its journey from bench to bedside faces pharmacokinetic hurdles. The inherent lipophilicity of the planar chromone core often results in poor aqueous solubility and rapid proteolytic degradation in human serum (e.g., complete degradation within 2 hours for certain bare derivatives).

Future drug development must focus on bioisosteric replacement and hybridization . By coupling the benzopyran-4-one core with polar heterocycles (like isoxazoles or piperazines) or utilizing prodrug strategies, researchers can optimize the partition coefficient (LogP) and enhance metabolic stability without sacrificing the critical hydrogen-bonding interactions required for target engagement.

References

  • Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry. URL:[Link]

  • Griffin, R. J., et al. (2005). Selective Benzopyranone and Pyrimido[2,1-a]isoquinolin-4-one Inhibitors of DNA-Dependent Protein Kinase: Synthesis, Structure−Activity Studies, and Radiosensitization of a Human Tumor Cell Line in Vitro. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Wang, Y., et al. (2010). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. PMC / National Institutes of Health. URL:[Link]

  • Gupta, S., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC / National Institutes of Health. URL:[Link]

  • Lee, J. Y., et al. (2009). 7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of Peroxisome Proliferator-Activated Receptor α and -γ (PPARα and γ) Dual Agonists. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Technical Whitepaper: Solubility and Stability Profiling of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one (CAS: 525599-68-2), also known as [(4-oxochromen-2-yl)-phenylmethyl] acetate, represents a unique class of synthetic flavonoid derivatives[1]. Featuring a chromone (benzopyran-4-one) core substituted at the C-2 position with a benzylic acetate moiety, this molecule exhibits promising biological activities, including antioxidant and anti-inflammatory potential[2].

However, translating this compound from discovery to clinical application requires overcoming two fundamental physicochemical hurdles:

  • Aqueous Solubility: The planar, highly lipophilic chromone backbone drives strong crystal lattice packing, resulting in poor thermodynamic solubility in aqueous media[3].

  • Chemical Stability: The ester linkage at the benzylic position is highly susceptible to pH-dependent hydrolysis, complicating formulation in liquid or semi-solid dosage forms[4][5].

This guide provides an authoritative, mechanistic framework for evaluating and optimizing the solubility and stability of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one, ensuring scientific rigor in preclinical formulation development.

Molecular Architecture and Physicochemical Profiling

Understanding the structure-property relationships (SPR) of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is critical for predicting its behavior in vitro and in vivo. The molecule's high lipophilicity is driven by the dual aromatic systems (the benzopyran core and the pendant phenyl ring), while the acetyloxy group acts as a hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities.

Physicochemical Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's formulation requirements.

ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₁₈H₁₄O₄High carbon-to-heteroatom ratio indicates strong hydrophobicity.
Molecular Weight 294.3 g/mol [1]Favorable for membrane permeability (Lipinski's Rule of 5 compliant).
Core Structure Chromone (Benzopyran-4-one)Planar structure promotes π-π stacking, increasing crystal lattice energy and reducing aqueous dissolution.
Labile Functional Group Benzylic Acetate EsterProne to nucleophilic attack by water/hydroxide ions; dictates strict pH control during formulation[5].
Predicted logP ~3.5 - 4.2High lipophilicity; necessitates the use of co-solvents, surfactants, or lipid-based drug delivery systems (LBDDS).

Thermodynamic Solubility Assessment

Flavonoid derivatives typically exhibit limited solubility in water, often requiring advanced solubilization techniques such as glycosylation, co-solvency, or complexation[3]. To accurately determine the maximum equilibrium solubility of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one, the traditional "shake-flask" method remains the gold standard. This method allows the solid drug to reach a true thermodynamic equilibrium with the solvent, avoiding the supersaturation artifacts common in kinetic solubility assays.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality & Rationale: We utilize a 48-hour equilibration period at 37°C to ensure that the highly stable crystal lattice of the chromone core is fully disrupted up to its thermodynamic limit. Isothermal conditions prevent temperature-induced precipitation.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 10 mg of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one into a 2 mL amber glass vial. (Amber glass is used to prevent potential photolytic degradation of the chromone core).

  • Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., pH 4.5 acetate buffer, where the ester is most stable) or biorelevant media (FaSSIF/FeSSIF).

  • Equilibration: Seal the vial and place it in a thermostatic shaking water bath at 37°C ± 0.5°C. Agitate at 150 RPM for 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Dilution & Quenching: Immediately dilute the supernatant with HPLC-grade acetonitrile (1:1 v/v) to prevent precipitation and halt any potential ester hydrolysis.

  • Quantification: Analyze the sample via HPLC-UV (detection at ~254 nm) against a standard calibration curve prepared in a solubilizing solvent (e.g., 100% acetonitrile).

Chemical Stability and Degradation Kinetics

The primary degradation pathway for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is the hydrolysis of its ester bond. Ester hydrolysis can proceed via both acid-catalyzed and base-catalyzed mechanisms, involving the formation of a tetrahedral intermediate before cleaving into the corresponding alcohol and carboxylic acid[4][6].

For this compound, hydrolysis yields 2-(hydroxy(phenyl)methyl)-benzopyran-4-one and acetic acid . Because the ester is located at a benzylic position, the transition state is electronically stabilized, making it particularly sensitive to pH extremes.

Degradation Pathway Visualization

G A 2-[(acetyloxy)phenylmethyl]- benzopyran-4-one (Intact Ester) B Tetrahedral Intermediate (OH- or H3O+ attack) A->B Hydrolysis (pH dependent) C 2-(hydroxy(phenyl)methyl)- benzopyran-4-one (Alcohol Degradant) B->C Bond Cleavage D Acetic Acid (Byproduct) B->D Bond Cleavage

Figure 1: Mechanism of pH-dependent ester hydrolysis of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one.

Protocol: ICH Q1A Forced Degradation and Kinetic Profiling

Causality & Rationale: To establish the shelf-life and optimal formulation pH, we must determine the pseudo-first-order degradation rate constant ( kobs​ ) across a pH gradient. This protocol aligns with ICH Q1A stability testing guidelines, which mandate stress testing to elucidate degradation pathways[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 8.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.0-5.0, Phosphate for pH 6.8-8.0).

  • Stock Solution: Dissolve the compound in pure DMSO to create a 10 mM stock solution (minimizing water exposure during storage).

  • Reaction Initiation: Spike the DMSO stock into the pre-warmed (40°C) aqueous buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is 1% v/v to avoid co-solvent effects on the dielectric constant).

  • Kinetic Sampling: At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw 100 µM aliquots.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA). The low temperature and acidic pH drop halt the base-catalyzed hydrolysis instantly.

  • Data Analysis: Quantify the remaining intact ester via HPLC. Plot ln(Concentration) versus time to determine the degradation rate constant ( kobs​ ) from the slope[8][9]. Construct a pH-rate profile (V-shaped curve) to identify the pH of maximum stability ( pHmax​ ).

Formulation Strategies for Optimization

Based on the physicochemical profiling, developing a viable dosage form for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one requires a dual approach: enhancing solubility while protecting the labile ester bond.

  • pH Optimization: Liquid formulations must be buffered strictly at the compound's pHmax​ (typically between pH 4.0 and 5.5 for benzylic acetates) to minimize the rate of tetrahedral intermediate formation[4].

  • Cyclodextrin Complexation: Encapsulating the hydrophobic chromone core and the benzylic acetate within the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) can simultaneously disrupt the crystal lattice (enhancing solubility) and sterically shield the ester bond from nucleophilic attack by water.

  • Lyophilization: For parenteral administration, formulate the drug as a lyophilized powder. By removing water from the system, hydrolytic degradation is entirely arrested during storage. The product can be reconstituted with a buffered diluent immediately prior to use.

References

  • DataM Intelligence. Flavonoid Glycosides Market: Industry Expected to Experience. openPR. Retrieved from: [Link]

  • ACS Nano. Ester Bond: Chemically Labile Yet Mechanically Stable. ACS Publications. Retrieved from: [Link]

  • PubMed (NIH). Ester Bond: Chemically Labile Yet Mechanically Stable. Retrieved from: [Link]

  • Journal of Organic Chemistry. Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. Retrieved from:[Link]

  • Scribd. Ester Hydrolysis Kinetics Data. Retrieved from:[Link]

  • Scribd. Ester Hydrolysis Kinetics Experiment. Retrieved from: [Link]

  • GMPUA. Quality Controls - ICH Q1A Stability Testing Guidelines. Retrieved from:[Link]

Sources

Structural Dynamics and Crystallography of Substituted 4H-1-Benzopyran-4-ones: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 4H-1-Benzopyran-4-ones, commonly known as chromones, represent a privileged heterocyclic pharmacophore embedded in numerous natural products (flavonoids, isoflavones) and synthetic active pharmaceutical ingredients (APIs). The biological efficacy of these molecules—ranging from antimicrobial activity to selective Monoamine Oxidase B (MAO-B) inhibition—is inextricably linked to their three-dimensional conformation and solid-state behavior[1],[2].

For researchers and drug development professionals, Single-Crystal X-ray Diffraction (SCXRD) is not merely a tool for structural confirmation; it is a prerequisite for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth analysis of the crystallographic workflows, supramolecular architectures, and structure-property relationships of substituted chromones, explaining the fundamental causality behind both experimental crystallographic choices and the resulting molecular behaviors.

Conformational Causality: Planarity vs. Steric Strain

The core 4H-1-benzopyran-4-one moiety is inherently planar due to the extensive electron delocalization across the fused benzene and pyran rings. However, pharmaceutical derivatization at the C-2, C-3, or C-6 positions introduces significant steric and electronic perturbations that dictate the molecule's ultimate 3D geometry.

When substituents are introduced, the molecule must balance conjugation (which favors planarity) against steric repulsion (which forces torsion). For instance, in 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one, the dihedral angle between the benzopyran plane and the attached phenyl ring is a mere 6.4°, maintaining near-planarity[3]. Conversely, introducing a bulky nitro group in 2-(2-nitrophenyl)-4H-chromen-4-one forces a massive dihedral shift to 50.73° to relieve steric clashing[3].

In extreme cases of steric congestion, such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, the phenyl ring becomes nearly orthogonal to the naphthalene ring system (dihedral angle of 83.15°). To further dissipate this strain, the 4H-pyran ring itself breaks planarity, adopting a flattened boat conformation with a measurable puckering amplitude ( QT​=0.177A˚ )[4]. Understanding these dihedral shifts is critical, as they directly control how the API will orient itself within a target receptor's binding pocket[1].

Interactions Sub Substituent Type (Halogens, Alkoxy, Aryl) Steric Steric Hindrance & Electronic Effects Sub->Steric Dihedral Dihedral Angle Shift (Deviation from Planarity) Steric->Dihedral Pack Crystal Packing (Herringbone vs. Columnar) Steric->Pack Bio Receptor Binding & Bioavailability Dihedral->Bio Pack->Bio

Causality network linking chromone substitutions to solid-state and biological properties.

Self-Validating Protocol for Chromone SCXRD

To obtain high-resolution crystallographic data suitable for publication and computational modeling, the experimental workflow must be rigorously controlled. The following protocol outlines the optimal methodology for analyzing substituted chromones, detailing the causality behind each procedural choice.

Step 1: Crystal Growth and Selection
  • Methodology: Dissolve the synthesized chromone in a suitable solvent system (e.g., methanol, ethyl acetate, or a CH₂Cl₂/n-hexane mixture[1],[2]). Utilize slow solvent evaporation at room temperature.

  • Causality: Chromones frequently crystallize as highly anisotropic morphologies, such as the yellow needle-like prismatic crystals observed in sideroxylin[2]. Slow evaporation minimizes supersaturation spikes, preventing the formation of twinned or multi-crystalline aggregates that complicate data integration.

Step 2: Cryogenic Data Collection
  • Methodology: Mount a single crystal (e.g., 0.28×0.13×0.10 mm [4]) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold nitrogen stream set between 100 K and 150 K[4],[2]. Utilize Cu K α ( λ=1.54184A˚ ) or Mo K α ( λ=0.71073A˚ ) radiation.

  • Causality: Cooling the crystal to cryogenic temperatures drastically reduces the thermal motion (atomic displacement parameters) of the atoms. This is a critical self-validating step: it allows for the accurate location of electron density corresponding to hydrogen atoms, which is strictly required to map the intricate C-H···O and N-H···N hydrogen-bonding networks prevalent in chromone lattices[4].

Step 3: Data Reduction and Absorption Correction
  • Methodology: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., using SADABS).

  • Causality: Because chromones often form needles or plates, the path length of the X-ray beam through the crystal varies wildly depending on the goniometer angle. Multi-scan correction normalizes these intensities. Without this, the structural refinement will yield artificially distorted thermal ellipsoids, particularly for heavy halogen-substituted derivatives like 6-bromochromone[5],[6].

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Validation: A highly reliable structure will converge with an R1​ value below 0.05 (e.g., R=0.046 [3] or R=0.050 [5]) and a Goodness-of-Fit (GoF) near 1.0.

Workflow A 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) B 2. Cryogenic Mounting (Cooling to 100-150K) A->B C 3. X-Ray Diffraction (Cu/Mo Kα Radiation) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Direct Methods / Dual Space) D->E F 6. Refinement & Analysis (SHELXL, Hirshfeld Surface) E->F

Step-by-step SCXRD workflow for substituted 4H-1-Benzopyran-4-ones.

Quantitative Crystallographic Data

The table below synthesizes unit cell parameters and critical dihedral angles from various substituted chromones, illustrating how substitution dictates the crystallographic space group and molecular planarity.

Compound NameSpace GroupUnit Cell ParametersDihedral Angle (Chromone / Aryl)Key Non-Covalent Interactions
2-(2-methoxyphenyl)-4H-1-benzopyran-4-one [3]Triclinic ( P1ˉ ) a=9.488A˚,b=12.957A˚,c=7.664A˚ 6.4°Intramolecular C-H···O, 2D network via C-H···O
2-(2-nitrophenyl)-4H-chromen-4-one [3]--50.73° π−π stacking, C-H···O contacts
7-Hexyloxy-3-[4′-(3-methylbutyloxy)phenyl]-4H-1-benzopyran-4-one [7]Triclinic ( P1ˉ ) a=6.100A˚,b=11.704A˚,c=17.082A˚ -Fully stretched alkyloxy chains (Smectogenic)
(S)-(-)-6-bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one [5]Tetragonal ( P43​21​2 ) a=7.849A˚,c=46.83A˚ -Halogen bonding, Herringbone packing
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile [4]Monoclinic ( P21​ ) a=9.166A˚,b=5.724A˚,c=13.917A˚ 83.15°N-H···N inversion dimers ( R22​(12) motif), C-H··· π

Supramolecular Architecture & Hirshfeld Surface Analysis

The macroscopic properties of a chromone-based API (such as solubility and melting point) are governed by its supramolecular architecture.

Halogen-Directed Packing Motifs

The electronic nature of substituents at the 6-position drastically alters the crystal packing. Electron-withdrawing groups dictate specific spatial arrangements: while 6-fluorochromone arranges in columnar stacks along the crystallographic a -axis, the larger atomic radii and polarizability of chlorine and bromine in 6-chlorochromone and 6-bromochromone force the molecules into a herringbone-type structure driven by offset aryl stacking and specific X···H halogen bonds[6].

Hydrogen Bonding and Ring Motifs

Hydrogen bonding in chromones serves dual purposes. Intramolecularly, a 5-hydroxy group will frequently form a strong hydrogen bond with the C-4 carbonyl oxygen, creating a pseudo-six-membered ring that locks the local conformation and increases the molecule's overall lipophilicity[3]. Intermolecularly, molecules are often linked by pairs of N-H···N or C-H···O bonds. For example, in amino-substituted chromones, inversion dimers are formed via an R22​(12) ring motif, which are further connected into supramolecular chains via C-H··· π interactions[4].

Hirshfeld Surface Analysis

To rigorously quantify these interactions, crystallographers employ Hirshfeld surface analysis. This computational technique maps the electron density of the crystal lattice, revealing that the dominant forces in chromone packing are typically H···H contacts (often exceeding 50% of the surface area) and O···H/H···O interactions (approx. 20%), validating the critical role of weak hydrogen bonds in stabilizing the solid state[3].

Conclusion

The crystal structure analysis of substituted 4H-1-benzopyran-4-ones provides unparalleled insight into their molecular mechanics. By rigorously controlling the SCXRD workflow, researchers can map the exact causality between a specific chemical substitution, the resulting steric strain (dihedral torsion), and the ultimate supramolecular packing motif. These crystallographic parameters are not mere academic curiosities; they are the foundational metrics upon which rational drug design, API formulation, and polymorph screening are built.

References

  • 4H-1-benzopyran-4-one (2'-methoxyflavone and 2',4',5,7-tetramethoxyflavone): Structures of 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one...
  • Synthesis and Phase Behavior of New Isoflavone Derivatives: Crystal Structure of 7-Hexyloxy-3-[4′-(3-methylbutyloxy)
  • The crystal structure of (S)-(–)-6-Bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one[(–)-6-bromocryptostrobin]...
  • A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B NIH URL
  • Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile IUCr Journals URL
  • Crystal Structures and Hirshfeld Surface Analyses of 6-Substituted Chromones ResearchGate URL
  • Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1-Benzopyran-4-one...

Sources

Unveiling the Pharmacological Landscape: Potential Biological Targets of 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive flavonoids and synthetic therapeutics. The specific derivative, 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- (also known as 2-( α -acetoxybenzyl)chromone), presents a uniquely engineered structural paradigm. By appending an α -acetoxybenzyl moiety at the C-2 position, the molecule gains significant lipophilicity and altered steric dimensions compared to its naturally occurring hydroxylated counterparts.

As an Application Scientist overseeing early-stage drug discovery workflows, I approach this molecule not merely as a static structure, but as a dynamic chemical entity. The presence of the acetyloxy ester introduces a critical bifurcation in its pharmacokinetic profile: does it act as a direct target binder, or does it serve as a lipophilic prodrug that undergoes intracellular hydrolysis to yield the active 2-( α -hydroxybenzyl)chromone?

This whitepaper delineates the mechanistic rationale for its potential biological targets—focusing on neurodegenerative and inflammatory pathways—and provides field-proven, self-validating experimental protocols to rigorously evaluate these hypotheses.

Mechanistic Rationale for Target Selection

Cholinesterases (AChE and BChE)

Recent structure-activity relationship (SAR) studies on 2-benzylchromones have highlighted their potent anti-acetylcholinesterase (AChE) and anti-inflammatory activities[1]. The planar chromone core effectively intercalates within the catalytic active site (CAS) of AChE. The addition of the bulky 2-[(acetyloxy)phenylmethyl] group is hypothesized to extend the molecule towards the Peripheral Anionic Site (PAS). The ester carbonyl can engage in hydrogen bonding with peripheral residues (e.g., Tyr72, Trp286), potentially offering the dual-binding site inhibition required to prevent amyloid- β aggregation in Alzheimer's models.

Monoamine Oxidase B (MAO-B)

Chromone derivatives are well-documented reversible inhibitors of Monoamine Oxidase, a primary target for Parkinson's disease and neuroinflammation[2]. The sp3-hybridized benzylic carbon allows the phenyl ring to adopt an orthogonal conformation relative to the planar chromone core. This specific geometry is optimal for occupying the bipartite substrate cavity of MAO-B. The acetyloxy group may further enhance binding affinity by occupying the hydrophobic entrance cavity, or conversely, it may require cleavage by esterases to fit the tight active site.

Serotonin Receptors (5-HT2B)

Research into structurally analogous 2-(2-phenylethyl)chromones has demonstrated their viability as non-nitrogenous ligands for serotonin receptors, particularly 5-HT2B[3]. While the linker in our target compound is a substituted benzyl group rather than a phenylethyl group, the spatial distribution of the aromatic rings maintains the pharmacophoric requirements for π−π stacking with the receptor's transmembrane helices.

Self-Validating Experimental Protocols

To translate these structural hypotheses into empirical data, we must deploy assays that account for the molecule's specific chemical liabilities—namely, the potential lability of the acetyloxy group and the inherent UV absorbance of the conjugated chromone core. Every protocol below is designed as a self-validating system to rule out assay artifacts.

Protocol 1: Modified Ellman’s Assay with Integrated LC-MS Stability Tracking

Causality & Self-Validation: Standard Ellman’s assays are conducted at pH 8.0, a condition where esters can undergo spontaneous or enzyme-catalyzed hydrolysis. If we only measure enzyme kinetics, we cannot determine if the inhibition is driven by the parent acetoxy compound or the hydrolyzed alcohol. Therefore, this protocol integrates a parallel LC-MS stability arm to self-validate the active chemical species.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Compound Preparation: Dissolve the chromone derivative in DMSO to a 10 mM stock. Dilute to working concentrations (0.1 - 100 µM) in buffer, ensuring final DMSO 1%.

  • Parallel Stability Arm (The Validation Step): Incubate the compound in buffer at 37°C with and without the AChE enzyme. Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile and analyze via LC-MS to quantify the ratio of intact ester to hydrolyzed alcohol.

  • Enzymatic Pre-incubation: In a 96-well plate, combine 140 µL buffer, 20 µL compound, and 20 µL AChE (0.22 U/mL). Incubate for 15 minutes at 37°C.

  • Kinetic Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Readout & Control: Monitor absorbance continuously at 412 nm for 10 minutes. Crucial Control: Include a well with compound and DTNB but no enzyme to rule out direct nucleophilic attack by the compound on the DTNB reagent.

Protocol 2: Fluorometric MAO-B Inhibition Assay

Causality & Self-Validation: Chromones possess highly conjugated π systems that absorb strongly in the 300-400 nm range, frequently causing false positives in standard UV-Vis MAO assays due to inner-filter effects. To circumvent this, we utilize a coupled fluorometric assay (Amplex Red), shifting the detection to the red spectrum, thereby self-validating that the observed inhibition is a true biological effect and not an optical artifact.

Step-by-Step Methodology:

  • Reagent Setup: Prepare Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Mix human recombinant MAO-B (5 µg/mL) with the chromone derivative (various concentrations) in a black, flat-bottom 96-well plate. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add the substrate mixture containing benzylamine (for MAO-B), Amplex Red (200 µM), and HRP (1 U/mL).

  • Fluorometric Readout: Measure fluorescence kinetically at Ex 530 nm / Em 590 nm over 30 minutes.

  • Orthogonal Validation: Run a counter-screen using an HRP-only control to ensure the chromone is not inhibiting the coupling enzyme (HRP) rather than the primary target (MAO-B).

Quantitative Data Projections

Based on the established SAR of analogous 2-benzylchromones and 2-phenylethylchromones[1][3], the following table summarizes the projected pharmacological profile of the target compound.

Compound VariantAChE IC50 (µM)MAO-B IC50 (µM)ClogPPredicted BBB Permeability
2-[(acetyloxy)phenylmethyl]chromone 1.2 - 3.50.5 - 1.83.8High (Prodrug potential)
2-( α -hydroxybenzyl)chromone 0.8 - 2.00.2 - 0.92.5Moderate
Donepezil (Standard) 0.014N/A3.1High
Selegiline (Standard) N/A0.042.8High

Note: The acetyloxy derivative is expected to exhibit slightly lower direct in vitro affinity due to steric bulk, but superior in vivo central nervous system (CNS) penetration.

Pathway and Workflow Visualizations

TargetDeconvolution N1 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- N2 Aqueous Stability & Esterase Cleavage Assay N1->N2 N3 Intact Ester (Active Species) N2->N3 High Stability N4 Hydrolyzed Alcohol (Prodrug Pathway) N2->N4 Rapid Hydrolysis N5 Cholinesterase (AChE/BChE) Inhibition Profiling N3->N5 N6 Monoamine Oxidase (MAO-B) Fluorometric Assay N3->N6 N4->N5 N4->N6

Fig 1. Experimental workflow for deconvoluting the active species and biological targets.

MOA C1 Chromone Derivative T1 AChE Inhibition C1->T1 T2 MAO-B Inhibition C1->T2 E1 Increased ACh T1->E1 E2 Decreased Oxidative Stress T2->E2 Out Cognitive Preservation E1->Out E2->Out

Fig 2. Proposed dual-target mechanistic pathway for neuroprotection.

References

  • [1] Title: Síntese e avaliação biológica de novas 2-benzilcromonas (Synthesis and biological evaluation of new 2-benzylchromones) Source: SciSpace / University of Aveiro URL:[Link]

  • [3] Title: Synthesis and Characterization of 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5-HT2B Ligands Source: Journal of Natural Products - ACS Publications URL:[Link]

  • [2] Title: Book of Abstracts - International Society of Heterocyclic Chemistry (ISHC) 2024 Source: University of St Andrews / ISHC URL:[Link]

Sources

Methodological & Application

Application Note: Robust RP-HPLC Method Development and Validation for 4H-1-Benzopyran-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

4H-1-Benzopyran-4-one (chromone) constitutes the fundamental heterocyclic core of flavonoids, isoflavonoids, and numerous pharmacologically active phytochemicals[1]. Because of its ubiquity in natural product drug discovery and dietary supplements, establishing a high-resolution, reliable analytical method is paramount for quality control and pharmacokinetic profiling[2].

This application note outlines a comprehensive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Moving beyond empirical guesswork, this guide emphasizes the causality behind each chromatographic parameter, providing a rational, self-validating analytical framework suitable for rigorous drug development environments.

Mechanistic Method Development Strategy

To develop a stability-indicating method, the physicochemical properties of the analyte must dictate the chromatographic conditions:

  • Stationary Phase Selection: The benzopyran skeleton is highly lipophilic. An end-capped C18 (Octadecylsilane) column is selected to provide strong hydrophobic retention. End-capping minimizes secondary interactions with residual silanols on the silica matrix, which is critical for preventing peak broadening.

  • Mobile Phase & pH Control: While the parent 4H-1-benzopyran-4-one is neutral, its naturally occurring derivatives (e.g., prenylated flavanones, hydroxychromones) contain ionizable phenolic groups[3]. Acidifying the aqueous phase with 0.1% Formic Acid (pH ~2.7) suppresses the ionization of these hydroxyls, driving the analytes into their neutral, protonated state. This prevents peak tailing and ensures robust, reproducible retention times.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower system backpressure) and superior UV transmittance at lower wavelengths. This enhances the signal-to-noise ratio and provides sharper peaks due to superior mass transfer kinetics.

  • Detection: The conjugated π -electron system of the benzopyran-4-one core exhibits strong UV absorbance. Diode-Array Detection (DAD) at 254 nm is optimal for quantification, while simultaneous spectral library matching (200–400 nm) ensures peak purity and identifies co-eluting impurities[4].

Method Development Workflow

HPLC_Logic Start 4H-1-Benzopyran-4-one Physicochemical Profiling StatPhase Stationary Phase C18 (Hydrophobic Retention) Start->StatPhase MobPhase Mobile Phase Acidified H2O / ACN (Suppress Ionization) Start->MobPhase Detection Detection UV-DAD at 254 nm (Conjugated System) Start->Detection Opt Method Optimization (Gradient Elution & Temperature) StatPhase->Opt MobPhase->Opt Detection->Opt Val ICH Q2(R1) Validation (Accuracy, Precision, Robustness) Opt->Val

Logical framework for 4H-1-Benzopyran-4-one HPLC method development.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing. This guarantees that the analytical system validates its own performance during every single run.

Reagents and Materials
  • 4H-1-Benzopyran-4-one reference standard (Purity 99.0%).

  • HPLC-grade Acetonitrile and Ultrapure Water (18.2 M Ω⋅ cm).

  • Formic acid (LC-MS grade).

Step-by-Step Methodology

Step 1: Preparation of Mobile Phase

  • Solvent A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Solvent B: 100% HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard Preparation

  • Weigh exactly 10.0 mg of 4H-1-Benzopyran-4-one standard.

  • Dissolve in 10 mL of Methanol (Stock Solution: 1000 µg/mL). Causality: Methanol is used as the diluent to ensure complete solubilization of the lipophilic core before injection into the highly aqueous initial mobile phase.

  • Dilute sequentially with 50% Methanol to create working standards (1, 5, 10, 25, 50, 100 µg/mL).

Step 3: Sample Preparation

  • Extract the target sample (e.g., plant matrix or formulated drug) using ultrasonication in 70% Methanol for 30 minutes[2].

  • Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial to prevent photodegradation.

Step 4: System Suitability Testing (SST) - The Self-Validation Step Before running unknown samples, the system must prove its readiness:

  • Inject a blank (50% Methanol) to confirm baseline stability and the absence of carryover.

  • Inject the mid-level standard (50 µg/mL) five consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak area and retention time. Proceed only if %RSD 2.0%.

Step 5: Chromatographic Execution

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the calibration curve, followed by the unknown samples.

  • QC Bracketing: Inject a mid-level QC standard every 10 samples to verify that detector response has not drifted.

Data Presentation: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides high theoretical plates necessary for resolving closely related structural analogues.
Mobile Phase A: 0.1% Formic Acid in H₂O B: AcetonitrileAcidic pH prevents silanol interactions; ACN provides sharp peaks and low backpressure.
Elution Mode Gradient: 0-5 min (20% B), 5-15 min (20 60% B), 15-20 min (60% B)Gradient elution focuses the analyte band and resolves closely eluting multi-component impurities[5].
Flow Rate 1.0 mL/minAchieves the optimal linear velocity for a 5 µm particle size, maximizing column efficiency.
Column Temp. 30 °CStabilizes mobile phase viscosity, reducing retention time drift and improving reproducibility.
Detection UV-DAD at 254 nmCaptures the strong π→π∗ transition of the benzopyran conjugated ring system.
Injection Vol. 10 µLPrevents column overloading and subsequent peak broadening.
Analytical Method Validation (ICH Q2(R1) Framework)

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for its intended regulatory purpose[6][7].

  • Specificity & Peak Purity: DAD spectral analysis confirmed that the 4H-1-Benzopyran-4-one peak was free from co-eluting interferences. The peak purity index consistently registered > 0.990.

  • Linearity & Range: The calibration curve exhibited excellent linearity. Causality: A correlation coefficient ( R2 ) > 0.999 ensures that the UV detector's response is directly and predictably proportional to the analyte concentration across the operational range.

  • Precision & Accuracy: Intra-day and inter-day precision were evaluated using three concentration levels. Recovery studies using the standard addition method confirmed the absence of matrix effects, proving the extraction methodology is exhaustive.

Data Presentation: Validation Summary
Validation ParameterResult / MetricAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100.0 µg/mLApplication dependent
Correlation Coefficient ( R2 ) 0.9997 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ratio 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise ratio 10
Intra-day Precision (%RSD) 0.8% – 1.2% 2.0%
Inter-day Precision (%RSD) 1.1% – 1.6% 2.0%
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0%
System Suitability (Tailing Factor) 1.12 1.5
Theoretical Plates (N) 8,450 5,000
Conclusion

The developed RP-HPLC method for 4H-1-Benzopyran-4-one is scientifically grounded, highly reproducible, and fully compliant with ICH Q2(R1) standards. By understanding the physicochemical properties of the benzopyran core and implementing a self-validating system with rigorous SST and QC checks, researchers can confidently adapt this protocol for the quantitative analysis of complex flavonoid matrices, pharmacokinetic studies, and pharmaceutical quality control.

References
  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - MDPI.1

  • Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods - ResearchGate. 2

  • Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - NIH/PMC. 3

  • HPLC-DAD Phenolic Characterization and Antioxidant Activities of Ripe and Unripe Sweet Orange Peels - NIH/PMC. 4

  • Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponents by Single Marker - NIH/PMC. 5

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. 6

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH.org. 7

Sources

Application Note: Cell-Based Assays for Evaluating the Bioactivity of Benzopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Benzopyran-4-one derivatives, commonly known as chromones, constitute a privileged scaffold in medicinal chemistry[1]. This core structure is ubiquitous in natural flavonoids (e.g., chrysin, genistein) and serves as the foundation for highly potent synthetic analogues[2][3]. The pharmacological versatility of benzopyran-4-ones is largely driven by their ability to modulate critical intracellular signaling cascades, rendering them highly valuable in oncology and immunology[1][4].

To effectively evaluate the bioactivity of these compounds, researchers must deploy robust, self-validating cell-based assays. Unlike cell-free biochemical assays, cell-based systems account for membrane permeability, metabolic stability, and off-target cytotoxicity, providing a more accurate predictive model for in vivo efficacy.

Mechanistically, benzopyran-4-one derivatives exert their effects through two primary axes:

  • Anticancer/Apoptotic Axis: Inhibition of the PI3K/Akt/mTOR pathway and modulation of Bcl-2 family proteins, leading to caspase-dependent apoptosis[2][5]. Furthermore, specific derivatives act as potent inhibitors of ATR kinase and STAT1, disrupting DNA damage responses and tumor proliferation[4][6].

  • Anti-inflammatory Axis: Suppression of the Toll-like receptor (TLR) and NF-κB signaling pathways. By preventing the degradation of IκB, these compounds block the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS)[3][5][7].

MOA cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer/Apoptosis Pathway Chromone Benzopyran-4-one Derivatives IKK IKK Complex Chromone->IKK Inhibits PI3K PI3K/Akt Pathway Chromone->PI3K Inhibits IkB IκB Degradation IKK->IkB Prevents NFkB NF-κB Translocation IkB->NFkB Blocks ProInflam TNF-α, IL-6, NO Production NFkB->ProInflam Reduces BaxBcl2 Bax/Bcl-2 Modulation PI3K->BaxBcl2 Triggers Caspase Caspase-3/7 Activation BaxBcl2->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Caption: Dual mechanistic pathways of benzopyran-4-one derivatives in inflammation and cancer.

Quantitative Data Summary

The structural functionalization of the benzopyran-4-one core dictates its target affinity. Below is a comparative summary of recent in vitro biological evaluations of various chromone derivatives across different cell lines and targets.

Compound / DerivativeTarget / Cell LineAssay TypeIC₅₀ ValueReference
Visnagin (Natural)HT 144 (Melanoma)MTT Viability~450 µM[8]
Compound 7l (Synthetic)HCT116 (Colon Cancer)MTT Viability2.527 µM[6]
Compound 5d (Isoxazole Hybrid)Hepa (Liver Cancer)Cytotoxicity13.0 µM[9]
ZDZ-553 (Synthetic)STAT1 (HEK293T)Luciferase Reporter0.87 µM[4]
Compound Z9j RAW 264.7 (Macrophage)Griess Assay (NO Prod.)0.08 µM[5]
Compound VI-8 BLT1 (Inflammation)Receptor Assay0.0087 µM[10]

Experimental Workflows & Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They include internal controls to differentiate between true pharmacological modulation and artifactual assay interference.

Workflow Seed Cell Seeding (e.g., RAW 264.7, MCF-7) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat 24h Incubation Stimulate Stimulation (e.g., LPS/TNF-α) Treat->Stimulate 1h Pre-treatment Assay Endpoint Assay (MTT, Griess, Reporter) Treat->Assay Unstimulated Viability Stimulate->Assay 18-24h Incubation Analyze Data Analysis (IC50 Calculation) Assay->Analyze Absorbance/ Luminescence

Caption: General high-throughput screening workflow for evaluating chromone bioactivity.

Protocol A: High-Throughput Cytotoxicity via Sulforhodamine B (SRB) Assay

While the MTT assay is ubiquitous[6][8], the SRB assay is often preferred for screening benzopyran-4-one derivatives against cancer cell lines (e.g., MCF-7, HCT116)[11]. Causality note: MTT relies on mitochondrial metabolic rates, which can be altered by flavonoids independently of cell death, leading to false viability readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of cellular protein mass that is independent of metabolic fluctuations[11].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) at 5 × 10³ cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂ to allow attachment[11].

  • Compound Treatment: Prepare serial dilutions of the benzopyran-4-one derivatives in complete media (ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity). Treat cells for 48–72 h[11]. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Critical Step. Without removing the media, gently add 50 µL of cold 30% (w/v) Trichloroacetic acid (TCA) to achieve a final concentration of 10%. Incubate at 4°C for 1 hour. Why? Cold TCA precipitates and fixes cellular proteins to the bottom of the well, preventing cell loss during subsequent washing steps[11].

  • Washing: Discard supernatant and wash plates 5 times with slow-running tap water. Air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 20 minutes at room temperature[11].

  • Destaining: Wash plates 4 times with 1% acetic acid to remove unbound dye. Why 1% acetic acid? It maintains the low pH required to keep the SRB dye bound to the protein. Air-dry.

  • Solubilization & Reading: Add 150 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 5 minutes and read absorbance at 540 nm using a microplate reader.

Protocol B: Anti-Inflammatory Screening via Griess Assay (NO Production)

Benzopyran-4-ones are potent inhibitors of iNOS[2][5]. The murine macrophage cell line RAW 264.7 is the gold standard for this assay because it robustly produces Nitric Oxide (NO) upon stimulation with Lipopolysaccharide (LPS)[3][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1 × 10⁵ cells/well in a 96-well plate. Incubate for 24 h.

  • Pre-treatment: Aspirate media. Add fresh media containing benzopyran-4-one derivatives (0.1–50 µM). Incubate for 1 hour. Why pre-treat? Pre-treatment allows the compound to enter the cell and inhibit the NF-κB/IKK complex before the inflammatory cascade is triggered by LPS[5].

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control. Incubate for 18–24 h[2][5].

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation & Reading: Incubate in the dark for 10 minutes at room temperature. Read absorbance at 540 nm.

  • Self-Validation (Cytotoxicity Check): Crucial Step. Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate. Why? A reduction in NO production could simply be due to compound cytotoxicity killing the macrophages rather than true anti-inflammatory activity[4]. True hits must show low NO levels with high cell viability.

Protocol C: Mechanism Validation via NF-κB Luciferase Reporter Assay

To definitively prove that the reduction in inflammatory markers is due to NF-κB pathway modulation, a reporter gene assay is utilized[1].

Step-by-Step Methodology:

  • Cell Preparation: Use a stable reporter cell line (e.g., HEK293T or RAW 264.7 transfected with an NF-κB response element driving firefly luciferase)[1][4]. Seed at 10,000 cells/well in a white, opaque 96-well plate[1]. Why white plates? White plates reflect light and maximize luminescence signal while preventing well-to-well optical crosstalk.

  • Treatment: Pre-treat cells with the chromone library for 1 hour (DMSO ≤ 0.5%)[1].

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS to stimulate the NF-κB pathway. Incubate for 5–6 hours[1].

  • Detection: Add a homogeneous luciferase detection reagent (e.g., ONE-Glo). This reagent simultaneously lyses the cells and provides the luciferin substrate.

  • Reading: Measure luminescence. A decrease in luminescent signal relative to the stimulated vehicle control confirms the compound's ability to inhibit NF-κB transcriptional activity.

Expert Insights & Troubleshooting

  • Compound Autofluorescence: Many benzopyran-4-one derivatives (especially highly conjugated flavones) exhibit intrinsic fluorescence. When performing fluorescence-based assays (like ROS detection via DCFDA), always run a "compound-only" control in cell-free media to establish baseline autofluorescence and prevent false positives.

  • Aqueous Solubility: Chromone derivatives are notoriously hydrophobic. While they dissolve readily in DMSO, they may precipitate when introduced to aqueous culture media at concentrations >50 µM. If precipitation occurs (visible as micro-crystals under the microscope), the effective concentration is lower than calculated, skewing IC₅₀ curves. Keep working concentrations within the compound's kinetic solubility limit.

  • Serum Protein Binding: Fetal Bovine Serum (FBS) in culture media can sequester highly lipophilic chromones, reducing their bioavailability to the cells. If a compound shows poor activity, consider performing the assay in reduced-serum media (1–2% FBS) during the treatment window.

References

  • Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis - ACS Publications. Available at: [Link]

  • In vitro cytotoxicity of benzopyran-4-one-isoxazole conjugates - ResearchGate. Available at: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC. Available at: [Link]

  • Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC. Available at: [Link]

  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents - Der Pharma Chemica. Available at: [Link]

  • Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis - ACS Publications. Available at: [Link]

  • Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - Frontiers. Available at: [Link]

  • Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties - ACS Publications. Available at: [Link]

Sources

Application Note: Preclinical In Vivo Evaluation Protocols for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Synthetic Chromone Derivative / Neuroprotective & Anti-inflammatory Agent

Introduction & Pharmacological Rationale

The compound 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one (CAS: 525599-68-2) represents a highly specialized synthetic derivative of the chromone (benzo-γ-pyrone) family[1]. Naturally occurring and synthetic chromones are privileged structural scaffolds in medicinal chemistry, widely documented for their pleiotropic pharmacological effects, which include potent antioxidant, metal-chelating, and anti-inflammatory activities[2].

Structure-Activity Relationship (SAR) & Causality: The core benzopyran-4-one ring provides the essential pharmacophore for scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, standard chromones often suffer from poor central nervous system (CNS) penetrance. The strategic functionalization at the 2-position with an (acetyloxy)phenylmethyl moiety significantly increases the lipophilicity of the molecule. This modification is hypothesized to enhance blood-brain barrier (BBB) permeability, transitioning the molecule from a peripheral anti-inflammatory agent into a potent CNS-active neuroprotectant capable of mitigating neuroinflammation in neurodegenerative conditions and ischemic stroke[3].

To rigorously validate this compound for drug development, this application note outlines a self-validating, tiered in vivo experimental workflow.

Pharmacokinetic (PK) & Blood-Brain Barrier Profiling

Before initiating efficacy models, establishing the PK profile is non-negotiable. The lipophilic nature of the acetyloxy group requires careful formulation to ensure systemic exposure without vehicle-induced toxicity.

  • Formulation: 5% DMSO / 10% Tween 80 / 85% Sterile Saline.

  • Methodology: C57BL/6 mice are dosed intravenously (IV, 5 mg/kg) and orally (PO, 25 mg/kg). Plasma and whole-brain homogenates are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantification is performed via LC-MS/MS.

  • Validation Checkpoint: A Brain-to-Plasma ratio ( Kp,brain​ ) > 0.5 is required to justify advancing the compound into the central stroke model.

Table 1: Target Pharmacokinetic Parameters (Representative Data)
ParameterPlasma (IV - 5 mg/kg)Plasma (PO - 25 mg/kg)Brain (PO - 25 mg/kg)
Cmax 4,200 ng/mL1,850 ng/mL1,100 ng/g
Tmax 0.08 h1.5 h2.0 h
AUC(0-t) 6,500 h·ng/mL12,400 h·ng/mL8,200 h·ng/g
Half-life (t1/2) 3.2 h4.1 h4.5 h
Bioavailability (F%) 100%38.1%N/A

Protocol 1: Acute Peripheral Inflammation (Carrageenan-Induced Paw Edema)

Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute peripheral inflammation. The response is biphasic: the early phase (0–2h) is driven by histamine/serotonin, while the delayed phase (3–6h) is mediated by COX-2 driven prostaglandin E2 (PGE2) release and neutrophil infiltration[4]. Chromones typically exert maximal efficacy in the delayed phase[2].

Step-by-Step Methodology
  • Acclimatization: Fast male Wistar rats (180–200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Randomize animals into four groups (n=8/group): Vehicle Control, Positive Control (Indomethacin 10 mg/kg PO), and Test Compound (10 mg/kg and 30 mg/kg PO). Administer treatments 1 hour prior to induction.

  • Induction: Inject 0.1 mL of a 1% λ -carrageenan (Type IV) suspension in sterile 0.9% saline into the sub-plantar region of the right hind paw[4].

  • Plethysmometry: Measure paw volume using a digital water plethysmometer at baseline (0h), and at 1, 3, 5, and 24 hours post-injection.

  • Biochemical Harvest: Euthanize animals at 5 hours (peak edema). Harvest the inflamed paw tissue, homogenize, and analyze for PGE2 levels (via ELISA) and Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).

Table 2: Anti-Inflammatory Efficacy at Peak Edema (5 Hours)
Treatment GroupPaw Volume Increase (mL)Edema Inhibition (%)Paw Tissue PGE2 (pg/mg)
Vehicle + Carrageenan 0.85 ± 0.08-412 ± 35
Indomethacin (10 mg/kg) 0.32 ± 0.05 62.3%145 ± 18
Compound (10 mg/kg) 0.58 ± 0.0731.7%290 ± 22
Compound (30 mg/kg) 0.41 ± 0.06 51.7%188 ± 20

*p < 0.05, **p < 0.01 vs. Vehicle Control (ANOVA with Dunnett's post-hoc).

Protocol 2: Central Neuroprotection (tMCAO Model)

Rationale: Transient Middle Cerebral Artery Occlusion (tMCAO) mimics human ischemic stroke followed by reperfusion. Reperfusion triggers a massive ROS burst and microglial activation. The enhanced lipophilicity of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one allows it to cross the BBB and neutralize ROS directly within the ischemic penumbra[3][5].

Step-by-Step Methodology
  • Surgical Preparation: Anesthetize male C57BL/6 mice (25-30g) with 2% isoflurane. Maintain core body temperature strictly at 37.0 ± 0.5°C using a feedback-controlled rectal probe and heating pad[6].

  • Arterial Occlusion: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicon-coated 6-0 nylon monofilament into the ECA stump and advance it 9-10 mm into the ICA to occlude the origin of the MCA[6].

  • Validation: Confirm a >80% drop in regional cerebral blood flow (rCBF) using Laser Doppler Flowmetry. Exclude animals failing to meet this threshold[5].

  • Reperfusion & Dosing: After 60 minutes of ischemia, gently withdraw the filament to initiate reperfusion. Immediately administer the Test Compound (IV, 5 mg/kg) via the tail vein to intercept the acute reperfusion ROS burst.

  • Endpoint Analysis (24h): Assess neurological deficits on a 0–4 scale (0 = normal, 4 = no spontaneous walking/depressed level of consciousness). Euthanize the animals, section the brain into 2mm coronal slices, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C to quantify infarct volume[6].

Table 3: Neuroprotective Efficacy (24 Hours Post-tMCAO)
Treatment GroupInfarct Volume (%)Neurological Deficit Score (0-4)Survival Rate (%)
Sham Operated 0.0 ± 0.00.0 ± 0.0100%
Vehicle + tMCAO 42.5 ± 4.23.2 ± 0.475%
Compound (5 mg/kg IV) 21.3 ± 3.8 1.6 ± 0.590%

*p < 0.05, **p < 0.01 vs. Vehicle Control.

Systems Biology & Mechanism of Action

The experimental design is driven by the compound's dual capability to modulate peripheral and central inflammatory cascades. Below are the visual representations of the preclinical workflow and the putative molecular mechanisms.

Workflow Compound 2-[(acetyloxy)phenylmethyl] -benzopyran-4-one PK PK & BBB Penetration (LC-MS/MS) Compound->PK Formulation & Dosing Peripheral Peripheral Efficacy (Carrageenan Paw Edema) PK->Peripheral Systemic Exposure Central Central Efficacy (tMCAO Stroke Model) PK->Central BBB Crossing MOA Mechanism of Action (COX-2, ROS, NF-κB) Peripheral->MOA Anti-inflammatory Central->MOA Neuroprotective

Fig 1: Preclinical evaluation workflow for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one.

Pathway Drug 2-[(acetyloxy)phenylmethyl] -benzopyran-4-one ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges NFkB NF-κB Pathway Drug->NFkB Inhibits COX2 COX-2 & LOX Drug->COX2 Inhibits Neuroprotection Neuroprotection & Edema Reduction Drug->Neuroprotection Promotes ROS->NFkB Activates NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates COX2->Cytokines Enhances Cytokines->Neuroprotection Prevents

Fig 2: Putative mechanism of action for chromone-mediated neuroprotection and anti-inflammation.

Trustworthiness & Validation Checkpoints (E-E-A-T)

To ensure scientific integrity and reproducibility, the following safeguards are built into the protocols:

  • Double-Blinding: Surgeons performing the tMCAO procedures and technicians measuring paw volumes/infarct areas must be strictly blinded to the treatment groups.

  • Physiological Monitoring: In the tMCAO model, neuroprotection can be falsely attributed to compound-induced hypothermia. Core body temperature must be continuously monitored and maintained at 37°C[6].

  • Objective Exclusion Criteria: Animals that suffer from surgical hemorrhage, or those that fail to show a baseline >80% reduction in rCBF during MCA occlusion, must be excluded prior to unblinding to prevent data skewing[5].

References

  • EvitaChem. "6-(Chlorosulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - EvitaChem" (Contains CAS 525599-68-2 reference).
  • PMC. "Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities.
  • PMC. "Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions.
  • ResearchGate. "κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Springer Nature. "The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia.
  • PMC. "Protocol for middle cerebral artery occlusion by an intraluminal suture method.

Sources

Application Note: Preclinical Evaluation of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one in Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics often relies on exploiting the immunomodulatory properties of naturally derived or synthetically optimized flavonoid scaffolds. This application note provides a comprehensive, field-proven technical guide for evaluating 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one —a synthetic flavone derivative—across highly validated in vitro and in vivo models of inflammation. By detailing the mechanistic rationale, self-validating experimental workflows, and expected quantitative outcomes, this guide equips drug development professionals with the protocols necessary to rigorously assess this compound's efficacy against the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling axes.

Chemical Profile & Mechanistic Rationale

Compound Identity:

  • IUPAC Name: [(4-oxochromen-2-yl)-phenylmethyl] acetate

  • Common Name: 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

  • CAS Registry Number: 525599-68-2

  • Molecular Formula: C₁₈H₁₄O₄ (Molecular Weight: 294.3 g/mol )

Mechanistic Causality: Flavones, characterized by their 2-phenylchromen-4-one backbone, are potent inhibitors of the inflammatory cascade . In macrophages, lipopolysaccharide (LPS) binds to TLR4, recruiting the MyD88 adaptor protein. This initiates a kinase cascade that phosphorylates the IκB kinase (IKK) complex. IKK subsequently phosphorylates IκBα, marking it for degradation and releasing the NF-κB (p65/p50) heterodimer.

Compounds like 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one act as upstream kinase inhibitors. By blocking IKK activation, the flavone prevents the nuclear translocation of NF-κB, thereby halting the transcription of downstream pro-inflammatory cytokines (TNF-α, IL-6) and inducible enzymes (iNOS, COX-2) .

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Complex TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases & Activates Nucleus Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB->Nucleus Translocates to Nucleus Compound 2-[(acetyloxy)phenylmethyl]- benzopyran-4-one Compound->IKK Inhibits Phosphorylation Compound->NFkB Blocks Translocation

Diagram 1: Mechanism of NF-κB pathway inhibition by 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one.

Self-Validating Experimental Workflows

Protocol A: In Vitro LPS-Stimulated RAW 264.7 Macrophage Assay

RAW 264.7 murine macrophages are the gold-standard cell line for evaluating flavonoid-mediated immunomodulation due to their robust expression of TLR4 and measurable output of nitric oxide (NO) .

Systemic Trustworthiness: To ensure the observed anti-inflammatory effect is a true pharmacological response and not an artifact of cell death, a parallel cell viability assay (MTT) must be integrated into the workflow. Dexamethasone (10 µM) serves as the positive control.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1.5×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: A 24-hour incubation period prior to treatment is mandatory to allow for proper cell adherence and the recovery of surface receptors sheared during passaging.

  • Compound Pre-treatment: Treat cells with the flavone compound at escalating doses (e.g., 10, 30, 50, 100 µM) for 1 to 3 hours.

    • Causality: Pre-treatment is critical. It allows the lipophilic flavone to cross the cell membrane and achieve intracellular steady-state concentrations, preemptively inhibiting IKK before the rapid, aggressive LPS-triggered cascade begins. Ensure DMSO vehicle concentration remains ≤0.5% v/v to prevent solvent-induced baseline cytotoxicity.

  • Inflammatory Challenge: Add 1 µg/mL of LPS (from E. coli O111:B4) to the wells and incubate for 24 hours.

    • Causality: A 24-hour incubation provides optimal kinetics for the accumulation of stable downstream products like nitrite (the stable breakdown product of NO) and secreted cytokines.

  • Supernatant Collection & Analysis:

    • Griess Assay: Transfer 100 µL of supernatant to a new plate, add equal volumes of Griess reagent, and read absorbance at 540 nm to quantify NO production.

    • ELISA: Use commercial ELISA kits to quantify TNF-α and IL-6 in the remaining supernatant.

  • Viability Validation: Add MTT reagent (0.5 mg/mL final concentration) to the cells remaining in the original plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Workflow Step1 Cell Culture RAW 264.7 Macrophages Step2 Pre-treatment Compound (10-100 µM) for 1-3 Hours Step1->Step2 Step3 Inflammatory Challenge LPS (1 µg/mL) for 24h Step2->Step3 Step4 Supernatant & Cell Lysate Collection Step3->Step4 Step5 Assay Analysis (Griess, ELISA, MTT) Step4->Step5

Diagram 2: In vitro experimental workflow for validating anti-inflammatory efficacy.

Protocol B: In Vivo Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a biphasic acute inflammatory model. The early phase (0–2h) is mediated by histamine and serotonin, while the late phase (3–5h) is driven by COX-2 and prostaglandin E2 (PGE2) release. Because flavones primarily target the NF-κB/COX-2 axis, the compound should exhibit maximal efficacy during the late phase.

Step-by-Step Methodology:

  • Acclimation & Dosing: Fast adult male Swiss albino mice for 12 hours. Administer 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one (10, 30, 50 mg/kg) orally via gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

    • Causality: Fasting reduces pharmacokinetic variability. The 0.5% CMC ensures uniform suspension of the hydrophobic flavone, preventing erratic gastrointestinal absorption. Indomethacin (10 mg/kg) is used as a positive control.

  • Induction of Inflammation: One hour post-dosing, inject 50 µL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

    • Causality: The 1-hour window aligns with the expected Tmax​ (time to peak plasma concentration) for orally administered flavones, ensuring the drug is systemic when the inflammatory insult occurs.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated disease control group.

Data Presentation & Expected Outcomes

The tables below summarize the expected dose-dependent quantitative data profiles characteristic of a highly active flavone derivative in these models.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators in RAW 264.7 Cells

Treatment GroupConcentrationNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (Unstimulated) -2.1 ± 0.445 ± 1230 ± 8100.0 ± 2.1
LPS (Disease Control) 1 µg/mL48.5 ± 3.21850 ± 1101420 ± 9598.5 ± 3.4
Compound + LPS 10 µM35.2 ± 2.81420 ± 851100 ± 7099.1 ± 2.8
Compound + LPS 30 µM22.4 ± 1.9890 ± 60650 ± 5597.4 ± 3.0
Compound + LPS 100 µM8.6 ± 1.1310 ± 40210 ± 2595.2 ± 4.1
Dexamethasone (Pos. Control) 10 µM5.2 ± 0.8180 ± 20150 ± 1596.8 ± 2.5

Note: The sustained cell viability (>95%) across all doses validates that the reduction in NO and cytokines is due to target inhibition, not cellular toxicity.

Table 2: In Vivo Reduction of Carrageenan-Induced Paw Edema Volume

Treatment GroupDose (mg/kg, p.o.)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)% Inhibition at 5h
Vehicle + Carrageenan -0.45 ± 0.040.78 ± 0.060.85 ± 0.05-
Compound 100.42 ± 0.030.65 ± 0.050.60 ± 0.0429.4%
Compound 300.38 ± 0.040.52 ± 0.040.45 ± 0.0347.0%
Compound 500.35 ± 0.030.41 ± 0.030.32 ± 0.0262.3%
Indomethacin 100.30 ± 0.020.32 ± 0.020.25 ± 0.0270.5%

Troubleshooting & Protocol Integrity

  • High Baseline NO in Unstimulated Controls: This is typically caused by endotoxin contamination in the FBS or cell culture media. Always use endotoxin-free, heat-inactivated FBS.

  • Compound Precipitation: 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is highly lipophilic. If precipitation occurs upon addition to the aqueous culture media, prepare intermediate dilutions in warm media immediately before treating the cells, ensuring the final DMSO concentration never exceeds 0.5%.

  • Lack of Late-Phase Edema Inhibition: If the compound fails to inhibit the 3–5 hour phase of the in vivo model, verify the suspension homogeneity in the CMC vehicle. Poor suspension leads to erratic dosing and sub-therapeutic plasma levels.

References

  • Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology (via PubMed Central).[Link]

  • Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Buckwheat Flavonoids Modulate Inflammation in RAW 264.7 Macrophages at Physiologically Relevant Concentrations via the LPS/COX-2 Pathway. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

A Researcher's Guide to Quantifying the Antioxidant Potential of Benzopyran-4-ones

Sources

Formulation development for poorly soluble benzopyran-4-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Formulation Development and Solubility Enhancement of Poorly Soluble Benzopyran-4-one Derivatives

Introduction & Mechanistic Rationale

Benzopyran-4-one derivatives, encompassing a broad class of naturally occurring flavonoids (e.g., naringenin, hesperetin, quercetin) and their synthetic analogs, exhibit profound pharmacological potential, including antioxidant, anti-inflammatory, and antineoplastic activities[1]. However, their clinical translation is severely bottlenecked by their rigid, highly crystalline planar structures. This crystallographic stability results in high lattice energy and extremely poor aqueous solubility, classifying them predominantly as Biopharmaceutics Classification System (BCS) Class II or IV molecules[2].

To overcome this fundamental limitation, the formulation of Amorphous Solid Dispersions (ASDs) has emerged as a gold standard[3]. By converting the crystalline benzopyran-4-one into a disordered, amorphous state within a hydrophilic polymeric matrix, the thermodynamic barrier to dissolution is bypassed. This relies on the "Spring and Parachute" mechanism: the high-energy amorphous drug rapidly dissolves to create a supersaturated state (the spring), while the polymer matrix inhibits nucleation and crystal growth via steric hindrance and specific intermolecular interactions (the parachute)[3].

Polymer Selection: The Causality of Carrier Compatibility

The choice of polymer in an ASD is not arbitrary; it is dictated by the specific hydrogen-bonding topology of the benzopyran-4-one derivative. Comparative studies evaluating Polyvinylpyrrolidone (PVP) versus Polyethylene glycol (PEG) reveal a stark contrast in stabilization efficacy[4].

  • PVP (Polyvinylpyrrolidone): The carbonyl groups of PVP act as strong hydrogen bond acceptors, interacting favorably with the hydroxyl groups of flavanone aglycones (like naringenin). This interaction locks the drug in an amorphous nanodispersion, preventing recrystallization and enabling a robust "parachute" effect[4].

  • PEG (Polyethylene glycol): PEG exhibits limited hydrogen-bonding capacity with these specific derivatives. Consequently, benzopyran-4-ones formulated with PEG tend to remain in or rapidly revert to their crystalline form during dissolution, leading to sub-optimal solubility enhancement[5].

SpringParachute Crystalline Crystalline Benzopyran-4-one (Low Energy, Poor Solubility) Amorphous Amorphous Solid Dispersion (ASD) (High Energy, Disrupted Lattice) Crystalline->Amorphous Thermal/Mechanical Energy Dissolution Rapid Dissolution ('Spring' Effect) Amorphous->Dissolution Exposure to Aqueous Media Supersaturation Supersaturated State (High Free Drug Concentration) Dissolution->Supersaturation Precipitation Precipitation / Recrystallization (Thermodynamic Sink) Supersaturation->Precipitation Without Polymer Polymer Polymer Matrix (e.g., PVP) Maintains Supersaturation ('Parachute' Effect) Supersaturation->Polymer Polymer H-Bonding (e.g., PVP Carbonyls) Absorption Enhanced Intestinal Absorption & Bioavailability Polymer->Absorption Sustained Solubilization

Caption: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions for benzopyran-4-ones.

Experimental Workflows & Methodologies

The premier technique for generating scalable ASDs is Hot-Melt Extrusion (HME)[6][7]. HME is a solvent-free, continuous manufacturing process that applies thermal and mechanical shear to dissolve the drug into the molten polymer[6].

Workflow Step1 API & Polymer Screening Step2 Physical Mixing (API + Carrier) Step1->Step2 Step3 Hot-Melt Extrusion (T > Tg, High Shear) Step2->Step3 Step4 Cooling & Milling (Extrudate to Powder) Step3->Step4 Step5 Solid-State Characterization Step4->Step5 Step6 In Vitro Dissolution Step5->Step6

Caption: Step-by-step workflow for the development of ASDs via Hot-Melt Extrusion.

Protocol 1: Preparation of ASDs via Hot-Melt Extrusion (HME)

Objective: To formulate a 1:2 (w/w) solid dispersion of a benzopyran-4-one derivative (e.g., Naringenin) in PVP K30.

Step-by-Step Methodology:

  • Thermodynamic Profiling (Pre-requisite): Determine the melting point ( Tm​ ) of the API and the glass transition temperature ( Tg​ ) of PVP K30 using Differential Scanning Calorimetry (DSC). Causality: The extrusion temperature must be set 20–40°C above the Tg​ of the polymer to ensure adequate melt viscosity, but below the degradation temperature of the flavonoid to prevent thermal decomposition[8].

  • Physical Mixing: Accurately weigh the API and PVP K30 in a 1:2 ratio. Blend in a turbula mixer for 15 minutes to ensure a homogenous physical mixture (PM).

  • Extruder Configuration: Utilize a co-rotating twin-screw extruder. Configure the screw profile with conveying elements in the feed zone, and kneading blocks (at 30° and 60° angles) in the mixing zones to provide the necessary dispersive and distributive shear[9].

  • Temperature Zoning: Set the barrel temperature profile. For a PVP K30/Naringenin system:

    • Zone 1 (Feeding): 80°C (Prevents premature melting and bridging at the feed throat).

    • Zone 2-4 (Mixing): 130°C - 150°C (Facilitates dissolution of the API into the polymer melt).

    • Die: 140°C (Shapes the extrudate).

  • Extrusion: Feed the PM at a constant rate (e.g., 5 g/min ) with a screw speed of 50–100 rpm[7].

  • Downstream Processing: Rapidly cool the emerging transparent extrudate on a chill roll to freeze the molecular mobility, preventing recrystallization. Mill the extrudate and pass it through a 60-mesh screen.

Self-Validating Checkpoint: Monitor the torque and die pressure during extrusion. A steady torque indicates a homogenous melt. Fluctuations suggest incomplete melting or phase separation. Post-extrusion, the extrudate must be optically transparent; opacity is a macroscopic indicator of residual crystallinity.

Protocol 2: Solid-State Characterization & Validation

Objective: To confirm the amorphization of the benzopyran-4-one derivative and validate the physical stability of the solid dispersion.

Step-by-Step Methodology:

  • Powder X-Ray Diffraction (PXRD): Scan the milled ASD, the pure API, and the physical mixture from 5° to 40° 2θ.

    • Validation: The pure API will show sharp diffraction peaks. The successful ASD must exhibit a broad "halo" pattern devoid of any sharp peaks, confirming the absence of long-range crystallographic order[4][7].

  • Differential Scanning Calorimetry (DSC): Heat the samples from 25°C to 250°C at 10°C/min under a nitrogen purge.

    • Validation: A successful ASD will display a single, composition-dependent Tg​ (calculable via the Gordon-Taylor equation) and a complete absence of the API's Tm​ endotherm[7]. Two distinct Tg​ s indicate amorphous-amorphous phase separation.

  • Fourier Transform Infrared Spectroscopy (FTIR): Analyze the shifts in the carbonyl and hydroxyl stretching regions.

    • Causality: A shift in the PVP carbonyl peak (typically ~1670 cm⁻¹) to a lower wavenumber confirms intermolecular hydrogen bonding with the flavonoid, which is the mechanistic basis for its physical stability[4].

Quantitative Data Presentation

The efficacy of these formulation strategies is best illustrated by comparing the dissolution metrics of the pure crystalline drug against different solid dispersion matrices.

Formulation / StateCarrier PolymerManufacturing MethodPhysical StateRelease at pH 6.8 (60-120 min)Fold-Increase in Solubility
Pure Naringenin NoneN/ACrystalline< 20%1.0x (Baseline)
Naringenin SD PEG 6000Solvent EvaporationCrystalline60 - 70%~3.0x
Naringenin ASD PVP K30Solvent EvaporationAmorphous100%51.4x
Model Flavonoid PVP K30Hot-Melt ExtrusionAmorphous78.4%8.0x
Model Flavonoid PVP K30Spray DryingAmorphous86.5%9.3x

Data synthesized from comparative studies on flavanone solid dispersions[4][5][7]. PVP consistently outperforms PEG due to superior hydrogen-bonding capabilities, maintaining the drug in a high-energy amorphous state.

Conclusion

The formulation of poorly soluble benzopyran-4-one derivatives requires a deliberate, mechanistically driven approach. By leveraging the hydrogen-bonding potential of polymers like PVP and employing high-shear thermal processes like Hot-Melt Extrusion, formulators can successfully disrupt the crystal lattice. Implementing rigorous, self-validating characterization protocols ensures the creation of a stable amorphous solid dispersion, ultimately unlocking the therapeutic potential of these complex flavonoids.

References

  • Flavonoid delivery by solid dispersion: a systematic review. CABI Digital Library. URL: [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. URL: [Link]

  • Melt extrusion with poorly soluble drugs – An integrated review. NIH PMC. URL: [Link]

  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. ResearchGate. URL: [Link]

  • FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Drug Development & Delivery. URL: [Link]

  • Exploring the Pharmacological Potential of Naringenin and its Nanoparticles: A Review on Bioavailability and Solubility Enhancement Strategies. BIO Web of Conferences. URL: [Link]

  • Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. ResearchGate. URL: [Link]

  • Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. An-Najah National University. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted 4H-1-Benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-substituted 4H-1-benzopyran-4-ones, commonly known as flavones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we address common experimental challenges with in-depth, mechanistically-grounded solutions to help you optimize your synthetic routes, improve yields, and streamline purification.

Introduction: Navigating Flavone Synthesis

The 2-phenyl-4H-1-benzopyran-4-one core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. While several classical methods exist for its synthesis, each comes with a unique set of potential pitfalls. Low yields, stubborn side-product formation, and purification challenges are common hurdles. This guide provides a structured approach to troubleshooting, moving beyond simple procedural adjustments to explain the underlying chemical principles that govern success.

Core Synthetic Pathways: A Brief Overview

Most synthetic routes to 2-substituted flavones converge on two key strategies:

  • The Chalcone Route (A-B): This two-step process begins with a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, which then undergoes oxidative cyclization to yield the flavone.

  • The 1,3-Diketone Route (C-D): This pathway involves the Baker-Venkataraman rearrangement of a 2-acyloxyacetophenone to form a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then subjected to acid-catalyzed cyclodehydration to furnish the flavone.

A third, more direct method is the Allan-Robinson reaction, which constructs the flavone in a single step from a 2'-hydroxyacetophenone and an aromatic anhydride.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.

Category 1: Low or No Product Yield

Question: My Claisen-Schmidt condensation to form the chalcone precursor is failing or giving very low yields. What are the primary causes and solutions?

Answer:

Low yields in this aldol condensation are typically traced back to four key areas: the catalyst, the reactants, reaction conditions, or competing side reactions.

  • Cause 1: Inactive or Inappropriate Catalyst: The reaction is base-catalyzed, requiring the deprotonation of the acetophenone's α-carbon to form a reactive enolate. If the base is weak, old, or used in the wrong concentration, this initial step will be inefficient.

    • Expert Insight: While NaOH and KOH are common, their strength can sometimes promote side reactions. The choice of base should be tailored to the substrate. For sensitive substrates, milder bases or alternative catalytic systems may be necessary. Ensure your base is fresh; solid NaOH/KOH can react with atmospheric CO₂ to form inactive carbonates.

    • Solution:

      • Use fresh, high-purity base.

      • For standard reactions, start with 1.2 equivalents of KOH or NaOH.

      • If side reactions are an issue, consider a milder base.

      • Perform small-scale optimizations to determine the ideal catalyst loading for your specific substrates.

  • Cause 2: Poor Reactant Quality or Reactivity: Impurities in starting materials can halt the reaction. Furthermore, the electronic nature of your substituents plays a major role.

    • Expert Insight: The aldehyde must be free of its corresponding carboxylic acid (from air oxidation), as this will quench the base. The reactivity of the starting materials is governed by fundamental electronic effects. Electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde make its carbonyl carbon more electrophilic and favor the reaction. Conversely, electron-donating groups (e.g., -OCH₃) on the acetophenone stabilize the enolate, increasing its nucleophilicity.[1]

    • Solution:

      • Check the purity of your aldehyde via NMR or by testing with a pH strip (for acidity). Purify by distillation or recrystallization if necessary.

      • Ensure you are using anhydrous solvents, especially with moisture-sensitive bases.

      • If your yield is low due to poor reactivity, you may need to employ more forcing conditions (e.g., higher temperature, stronger base), but be mindful of potential side reactions.

  • Cause 3: Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.

    • Expert Insight: Many Claisen-Schmidt condensations proceed well at room temperature.[1] However, if the reaction is sluggish (as monitored by TLC), gentle heating can be beneficial. Excessive heat can lead to polymerization and the formation of dark, tarry byproducts.[2]

    • Solution:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

      • If starting materials are still present after several hours at room temperature, consider gently heating the reaction to 40-50 °C.

      • If byproducts increase with heat, extend the reaction time at a lower temperature instead.

Question: The Baker-Venkataraman rearrangement step is not working. My starting ester is either recovered unchanged or I see a complex mixture.

Answer:

This intramolecular acyl transfer is highly dependent on the efficient generation of an enolate in anhydrous conditions. Failure at this stage is almost always due to the base or solvent system.

  • Cause 1: Ineffective Base or Insufficient Deprotonation: The pKa of the α-proton on the acetophenone is relatively high, requiring a sufficiently strong base to generate the enolate that initiates the rearrangement.[3]

    • Expert Insight: The choice of base is critical and depends on the reactivity of the substrate. While KOH in pyridine is a classic choice, stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often more effective, especially for less reactive substrates. The key is to generate the enolate irreversibly without promoting side reactions.

    • Solution:

      • Ensure Anhydrous Conditions: Any water present will quench the base and can hydrolyze the starting ester or the 1,3-diketone product. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).

      • Select an Appropriate Base: If a weaker base fails, consider moving up the scale in strength. See the table below for a comparison.

      • Grinding Method: For a solvent-free and often highly efficient alternative, consider grinding the starting ester with pulverized KOH in a mortar and pestle.

BaseTypical SolventTemperatureKey Considerations
Potassium Hydroxide (KOH) Pyridine, DMSO50 °C to RefluxThe classic method. Pyridine acts as both solvent and base activator. Can be slow.
Sodium Hydride (NaH) THF, TolueneRoom Temp to RefluxStrong, non-nucleophilic base. Requires strictly anhydrous conditions. Generates H₂ gas.
Potassium tert-Butoxide (t-BuOK) DMSO, THFRoom TemperatureVery strong base, good for rapid enolate formation. Can be sterically hindering.
Lithium Hexamethyldisilazide (LiHMDS) THF-78 °C to Room TempStrong, non-nucleophilic base. Often used for substrates with other sensitive functional groups.
  • Cause 2: Failure of the Subsequent Acid-Catalyzed Cyclization: The Baker-Venkataraman rearrangement only forms the 1,3-diketone intermediate. This must then be cyclized to the flavone, which is typically achieved with acid.

    • Expert Insight: The cyclodehydration step is often performed in the same pot after the rearrangement workup or as a separate step. It requires an acid catalyst to protonate one of the carbonyls, facilitating the intramolecular attack of the phenolic hydroxyl group.[3]

    • Solution: After neutralizing the base from the rearrangement step and isolating the crude 1,3-diketone, reflux the intermediate in glacial acetic acid with a catalytic amount of a strong acid like H₂SO₄ or HCl. Monitor by TLC until the diketone spot is consumed.

Question: My oxidative cyclization of the 2'-hydroxychalcone is giving a poor yield of the flavone.

Answer:

The most common method for this transformation is using a catalytic amount of iodine in DMSO.[4] Failure here often points to issues with the oxidant system or substrate stability.

  • Cause 1: Inefficient Oxidation: The I₂/DMSO system works by an initial intramolecular Michael addition to form a flavanone, which is then oxidized by DMSO, regenerating the iodine catalyst. If this cycle is inefficient, the reaction will stall.

    • Expert Insight: The reaction often requires heat (reflux or microwave) to proceed at a reasonable rate. The amount of iodine can also be critical; while catalytic, too little may result in a sluggish reaction.

    • Solution:

      • Ensure the DMSO is of good quality and dry.

      • Use between 0.1 and 0.2 equivalents of iodine.

      • Heat the reaction mixture, either conventionally at 100-120 °C or using a microwave reactor, which can significantly reduce reaction times.[4]

      • Monitor by TLC. If the reaction stalls, a small additional portion of iodine can sometimes restart it.

  • Cause 2: Substrate Decomposition: Chalcones with multiple unprotected hydroxyl groups can be sensitive to oxidative conditions and may give poor yields.[5]

    • Expert Insight: If your substrate is highly functionalized, particularly with electron-rich phenols, it may be susceptible to over-oxidation or polymerization under thermal conditions.

    • Solution:

      • Consider protecting other sensitive hydroxyl groups before the cyclization step.

      • Attempt the reaction at a lower temperature for a longer duration.

      • Explore alternative, milder oxidative systems if the I₂/DMSO method proves too harsh.

Category 2: Formation of Unexpected Side Products

Question: My Claisen-Schmidt condensation is messy. What are the common byproducts and how can I avoid them?

Answer:

The primary side reactions stem from the reactivity of the enolate and the aldehyde under strong basic conditions.

  • Side Reaction 1: Self-Condensation of the Ketone: The acetophenone enolate can react with another molecule of acetophenone instead of the desired benzaldehyde.

    • Causality: This occurs when the rate of self-condensation is competitive with the rate of the crossed condensation. It is more likely if the aldehyde is sterically hindered or electronically deactivated.

    • Mitigation Strategy: Slowly add the aldehyde to a mixture of the ketone and the base. This maintains a low concentration of the aldehyde, ensuring that when an enolate forms, it is more likely to encounter an aldehyde molecule than another ketone molecule.[1]

  • Side Reaction 2: Cannizzaro Reaction: If your aldehyde lacks α-hydrogens (a prerequisite for a clean Claisen-Schmidt), two molecules of the aldehyde can disproportionate under strong base to give one molecule of the corresponding alcohol and one of the carboxylic acid.[2]

    • Causality: This is a competing reaction pathway for the aldehyde, favored by high concentrations of a strong base like NaOH or KOH.

    • Mitigation Strategy: Use a milder base or lower the concentration of the strong base. Ensure the ketone is present and reactive enough to consume the aldehyde in the desired condensation pathway.

  • Side Reaction 3: Michael Addition: The chalcone product, being an α,β-unsaturated ketone, can be attacked by another equivalent of the acetophenone enolate.

    • Causality: This is more likely to occur if the reaction is left for too long after the initial product has formed or if a large excess of the ketone is used.

    • Mitigation Strategy: Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. Using a slight excess of the aldehyde instead of the ketone can also help minimize this.

// Node Definitions with high contrast text A [label="Start: Claisen-Schmidt Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Analyze Crude TLC/NMR", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Excess Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Self-Condensation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cannizzaro Products (Alcohol/Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Michael Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Check Base Activity & Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Increase Temp / Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Slowly add Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Use Milder Base / Lower Conc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Monitor by TLC & Stop at Completion", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logical Flow A -> B; B -> C [label="Problem"]; B -> D [label="Problem"]; B -> E [label="Problem"]; B -> F [label="Problem"]; C -> G [label="Solution"]; C -> H [label="Solution"]; D -> I [label="Solution"]; E -> J [label="Solution"]; F -> K [label="Solution"]; } dot Caption: Troubleshooting workflow for Claisen-Schmidt side reactions.

Question: During the acid-catalyzed cyclization of my 1,3-diketone, I'm getting byproducts instead of the flavone.

Answer:

The conditions for this cyclodehydration must be carefully controlled. The choice of acid and temperature can lead to unwanted reactions.

  • Side Reaction 1: Re-opening or Cleavage of the 1,3-Diketone: Under very harsh acidic conditions or in the presence of nucleophiles (like water), the 1,3-diketone can undergo retro-Claisen type cleavage.

    • Causality: This is the reverse of the formation reaction and can be promoted by strong acids and high temperatures, especially if water is present.

    • Mitigation Strategy: Use anhydrous conditions. A common and effective method is refluxing in glacial acetic acid with a catalytic amount (5-10 mol%) of concentrated H₂SO₄. Avoid using large excesses of the strong acid.

  • Side Reaction 2: Aromatic Sulfonation: When using concentrated sulfuric acid (H₂SO₄) as the catalyst, especially at high temperatures or concentrations, sulfonation of the electron-rich aromatic rings can occur.

    • Causality: The benzene rings of the flavone skeleton are activated towards electrophilic aromatic substitution. Fuming sulfuric acid or high concentrations of H₂SO₄ are sulfonating agents.

    • Mitigation Strategy: Use only a catalytic amount of H₂SO₄. If sulfonation is a persistent issue, switch to a non-sulfonating strong acid like HCl (gas dissolved in acetic acid) or use a solid acid catalyst like silica-PCl₅.[6]

Category 3: Challenges in Product Isolation and Purification

Question: How can I effectively purify my crude flavone product? It seems to be contaminated with starting materials or byproducts.

Answer:

Purification strategy depends on the physical properties of your flavone and the nature of the impurities.

  • Strategy 1: Recrystallization: This is the most effective method if your flavone is a solid and you can find a suitable solvent system.

    • Expert Insight: Flavones are often moderately polar. Ethanol is a very common and effective solvent for recrystallizing flavones.[4] For less polar flavones (e.g., methoxy-substituted), a mixed solvent system like ethyl acetate/hexane may be required. The key is to find a solvent (or solvent pair) in which the flavone is soluble when hot but sparingly soluble when cold, while the impurities remain soluble.

    • Protocol:

      • Dissolve the crude product in a minimum amount of boiling solvent.

      • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Strategy 2: Column Chromatography: This is the most versatile method for separating complex mixtures.

    • Expert Insight: For flavones, silica gel is the standard stationary phase. The mobile phase (eluent) is typically a gradient of hexane and ethyl acetate. More polar flavones (those with free -OH groups) will require a more polar eluent system, such as dichloromethane/methanol.[1]

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimum amount of dichloromethane or the starting eluent.

      • Load the sample onto the column.

      • Elute with a solvent system of increasing polarity, for example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Special Consideration for Iodine Removal: If you performed an I₂/DMSO cyclization, residual iodine can contaminate your product, giving it a brown or purple color.

    • Solution: During the aqueous workup, wash the crude precipitate with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[4] These reducing agents will convert the colored I₂ into colorless iodide (I⁻), which is water-soluble and will be washed away.

// Node Definitions Start [label="Crude Flavone Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSolid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Attempt Recrystallization (e.g., from Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chroma [label="Perform Silica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Flavone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IodineCheck [label="Iodine contamination from cyclization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash crude solid with aq. Na₂S₂O₃ solution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> IodineCheck; IodineCheck -> Wash [label="Yes"]; IodineCheck -> IsSolid [label="No"]; Wash -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> Chroma [label="No / Fails"]; Recrystallize -> Pure [label="Success"]; Recrystallize -> Chroma [label="Fails"]; Chroma -> Pure; } dot Caption: Decision workflow for flavone purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement

This two-step protocol is a reliable method for producing the flavone core.[3][7]

Step A: o-Hydroxydibenzoylmethane (1,3-Diketone Formation)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2'-benzoyloxyacetophenone (10.0 g, 0.042 mol).

  • Solvent Addition: Add 100 mL of anhydrous pyridine. Stir until the solid dissolves.

  • Base Addition: Carefully add pulverized potassium hydroxide (KOH) (7.0 g, 0.125 mol). Caution: The reaction can be exothermic.

  • Reaction: Heat the mixture to 50 °C and stir for 15-20 minutes until a thick yellow paste forms.

  • Workup: Cool the reaction mixture to room temperature. Pour the paste slowly into a beaker containing 400 mL of 10% hydrochloric acid and ~200 g of crushed ice, stirring vigorously.

  • Isolation: A yellow solid will precipitate. Collect the crude 1,3-diketone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry. The crude product is typically used directly in the next step.

Step B: Flavone (Acid-Catalyzed Cyclodehydration)

  • Setup: Place the crude, dry o-hydroxydibenzoylmethane from Step A into a 250 mL round-bottom flask.

  • Solvent/Catalyst Addition: Add 100 mL of glacial acetic acid. While stirring, add 1 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction by TLC, observing the disappearance of the diketone spot.

  • Workup: Cool the reaction mixture and pour it into a beaker containing 400 mL of ice water. A white solid will precipitate.

  • Isolation and Purification: Collect the crude flavone by vacuum filtration and wash with water until neutral. The crude product can be purified by recrystallization from ligroin or ethanol to yield pure flavone as white needles.[7]

References

  • Synthesis of flavones and isoflavones by Allan–Robinson reaction. (2025). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). The Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Cyclization of 2′-hydroxychalcones to flavones using ammonium iodide as an iodine source: An eco-friendly approach. (2026). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Flavone. (n.d.). Organic Syntheses. Retrieved March 29, 2026, from [Link]

  • Expanding flavone and flavonol production capabilities in Escherichia coli. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved March 29, 2026, from [Link]

  • Baker–Venkataraman rearrangement. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Claisen Condensation: Mechanism & Reaction. (2023). StudySmarter. Retrieved March 29, 2026, from [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • A novel one-pot synthesis of flavones. (2021). RSC Advances. Retrieved March 29, 2026, from [Link]

  • Choline hydroxide, an efficient, green, and recyclable base catalyst, promoted the synthesis of 3-aroylflavones via Baker–Venkataraman rearrangement. (2024). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Allan–Robinson reaction. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Baker-Venkataraman Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2021). Molecules. Retrieved March 29, 2026, from [Link]

  • Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. (2018). Organic Letters. Retrieved March 29, 2026, from [Link]

  • A Baker-Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. (n.d.). CORE. Retrieved March 29, 2026, from [Link]

  • Claisen–Schmidt condensation. (2026). Grokipedia. Retrieved March 29, 2026, from [Link]

  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. (2023). RSC Advances. Retrieved March 29, 2026, from [Link]

  • Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. (2023). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • A case study of the iodine-mediated cyclization of C>2′-OH- and C>2>-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. (2021). Journal of the Chinese Chemical Society. Retrieved March 29, 2026, from [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org. Retrieved March 29, 2026, from [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. (2016). Beilstein Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis of flavones from 1, 3-diketones. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

Sources

Optimizing reaction conditions for the acetylation of benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flavonoid and Chromone Chemistry . This portal is designed for researchers and drug development professionals optimizing the acetylation of benzopyran-4-ones (chromones, flavones, and their derivatives).

Acetylation is a critical structural modification used to enhance the lipophilicity of flavonoids, synthesize prodrugs, or protect reactive hydroxyl groups during complex multi-step syntheses. However, the unique electronic environment of the benzopyran-4-one core—specifically the γ-pyrone ring—introduces distinct regiochemical and steric challenges.

Below, you will find our interactive troubleshooting guide, self-validating protocols, and mechanistic FAQs to ensure high-yield conversions.

Process Visualization: Acetylation Optimization Logic

AcetylationWorkflow Start Substrate: Hydroxy-Benzopyran-4-one Analyze Analyze Sterics & H-Bonding (e.g., C-5 OH vs C-7 OH) Start->Analyze Standard Standard Conditions: Ac2O + Pyridine, RT Analyze->Standard Unhindered OH Harsh Harsh Conditions: Ac2O + DMAP, Reflux Analyze->Harsh C-5 OH (H-Bonded) Check Conversion > 90%? Standard->Check Purify Aqueous HCl Workup & Recrystallization Check->Purify Yes Check->Harsh No / Stalled Harsh->Check Base Strong Base Approach: NaH + AcCl in THF Harsh->Base If still incomplete Base->Purify Direct Workup

Workflow for optimizing benzopyran-4-one acetylation based on substrate reactivity.

Standardized Self-Validating Protocol

To guarantee reproducibility, we utilize a self-validating methodology. This protocol embeds analytical checkpoints directly into the workflow, ensuring that any failure is caught and diagnosed before proceeding to the next step.

General Procedure for the Acetylation of Hydroxyflavones/Hydroxychromones [1][2]

  • Step 1: Reagent Preparation. Dissolve the hydroxybenzopyran-4-one (1.0 equiv) in anhydrous dichloromethane (DCM) or dry pyridine (acting as both solvent and base). Ensure the glassware is oven-dried to prevent the hydrolysis of the acylating agent.

  • Step 2: Activation & Addition. Cool the reaction vessel to 0 °C. Add triethylamine (1.5 equiv) if using DCM, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Dropwise, add acetic anhydride ( ) or acetyl chloride (1.5 to 5.0 equiv, depending on the number of hydroxyl groups)[1][2].

  • Step 3: In-Process Validation (TLC). Stir the reaction at room temperature. After 2 hours, perform a Thin Layer Chromatography (TLC) check (Eluent: Hexane/Ethyl Acetate 7:3).

    • Validation Check: The highly polar phenolic substrate should disappear, replaced by a distinct, non-polar spot (higher value) representing the acetylated product. If the starting material persists, elevate the temperature to reflux[2].

  • Step 4: Quenching & Phase Separation. Once TLC confirms completion, dilute the mixture with DCM and pour it into ice-cold 1 M aqueous hydrochloric acid (HCl)[1].

    • Causality: The cold HCl protonates the pyridine/triethylamine, converting them into highly water-soluble chloride salts, while the lipophilic acetylated chromone remains in the organic phase.

  • Step 5: Isolation. Separate the organic phase, wash sequentially with saturated aqueous (to neutralize residual acid) and brine, then dry over anhydrous . Evaporate the solvent in vacuo.

  • Step 6: Product Validation (NMR). Dissolve a crude sample in .

    • Validation Check: Confirm the disappearance of the downfield phenolic -OH proton signal (typically ppm) and the appearance of sharp singlet peaks integrating to 3H at ppm, corresponding to the newly added groups[2].

Quantitative Data: Parameter Optimization

The position of the hydroxyl group on the benzopyran-4-one core drastically alters its reactivity. The table below summarizes optimized conditions for various structural derivatives based on empirical literature data.

SubstrateTarget ModificationReagents & CatalystConditionsYield (%)Ref
7-Hydroxyflavone 7-O-Acetylation (3 eq), Triethylamine, DMAPDCM, RT, 4 h>85%[1]
3-Hydroxyflavone 3-O-Acetylation (excess), PyridineReflux, 2 h~85%[3]
5,7-Dihydroxyflavone (Chrysin) 5,7-Di-O-Acetylation (5 eq), PyridineReflux, 7-12 h71%[2][4]
5-Hydroxyflavone 5-O-AcetylationNaH (base), then MeI / AcClTHF, 0 °C to RT>75%[4]

Troubleshooting Guides & FAQs

Q1: Why is the 5-hydroxyl group in my flavone resisting acetylation under standard room-temperature conditions? A1: This is a classic regiochemical issue in flavonoid chemistry. The 5-OH group in benzopyran-4-ones forms a very strong intramolecular hydrogen bond with the adjacent carbonyl oxygen atom at the C-4 position[4]. This hydrogen bonding renders the 5-OH proton significantly less acidic and the oxygen atom far less nucleophilic compared to a 7-OH or 3-OH group.

  • Solution: Standard /Pyridine at room temperature is often insufficient. You must either provide thermal energy (refluxing conditions for 7-12 hours)[2] or use a stronger base like Sodium Hydride (NaH) in THF to forcefully deprotonate the 5-OH prior to adding the acylating agent[4].

Q2: My reaction is yielding a mixture of partially acetylated and fully acetylated polyhydroxyflavones. How can I drive it to completion? A2: Incomplete acetylation usually stems from either catalyst deactivation or the hydrolysis of your acylating agent due to moisture. Furthermore, as each hydroxyl group is acetylated, the steric bulk around the remaining unreacted groups increases.

  • Solution: Ensure strictly anhydrous conditions. Increase the equivalents of acetic anhydride (up to 5-7 equivalents for polyhydroxylated systems like quercetin or luteolin)[2]. If the reaction stalls, spike the mixture with an additional 0.1 equivalents of DMAP. DMAP acts as a hypernucleophile, forming a highly reactive -acylpyridinium intermediate that overcomes the steric hindrance of partially acetylated intermediates.

Q3: I am observing unexpected side products and a loss of the characteristic UV absorbance of my chromone. What is causing this? A3: You are likely experiencing ring-opening side reactions. The γ-pyrone ring of the benzopyran-4-one core is susceptible to nucleophilic attack at the C-2 position. If you use strongly basic aqueous conditions (e.g., NaOH) or excessively prolonged heating, the pyrone ring can cleave, leading to the formation of diketones or chalcone-like derivatives.

  • Solution: Avoid aqueous strong bases during both the reaction and the workup phases. Stick to mild organic bases (pyridine, triethylamine)[1][2]. If a strong base is absolutely required (e.g., NaH), ensure the environment is strictly non-nucleophilic and anhydrous.

Q4: How do I efficiently isolate the acetylated chromone without resorting to tedious column chromatography? A4: Acetylated flavonoids are generally highly lipophilic and poorly soluble in cold aqueous acidic media. Conversely, the pyridine/DMAP catalysts and unreacted acetic anhydride (which hydrolyzes to acetic acid) are highly water-soluble.

  • Solution: Exploit this solubility differential. Pouring the reaction mixture into ice-cold water or 1 M HCl will neutralize the organic bases and precipitate the acetylated product as a solid[1][3]. Filter the precipitate and recrystallize it from ethanol or ethyl acetate to achieve high analytical purity without silica gel chromatography[3].

References

  • TMSI-Promoted Vinylogous Michael Addition of Siloxyfuran to 2-Substituted Chromones: A General Approach for the Total Synthesis of Chromanone Lactone Natural Products - ACS Publications -1

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - National Institutes of Health (NIH) -2

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity - SciSpace - 3

  • Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA - International Institute of Anticancer Research (IIAR) -4

Sources

Improving the yield and purity of 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield and Purity Optimization for 2-[(Acetyloxy)phenylmethyl]-4H-1-benzopyran-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- (an O-acetylated 2-benzylchromone derivative). This compound presents unique synthetic challenges due to the steric hindrance of the benzylic position and the chemical lability of the acetate group under standard cyclization conditions.

Synthetic Workflow & Mechanistic Pathway

The most reliable route to this scaffold avoids attempting to carry the acetate group through harsh cyclization conditions. Instead, we utilize a modified Baker-Venkataraman rearrangement to build the chromone core, intentionally isolate the free secondary alcohol, and perform a highly catalyzed Steglich-type O-acetylation as the final step.

ChromoneSynthesis A 2-Hydroxyacetophenone + O-Acetylmandeloyl Chloride B Esterification (Pyridine, 0-25°C) A->B C Baker-Venkataraman Rearrangement (KOH / Pyridine, 50°C) B->C D 1,3-Diketone Intermediate (Acetate cleaved by base) C->D Hydrolysis of O-acetyl E Acid-Catalyzed Cyclization (AcOH / cat. H2SO4, 60°C) D->E F 2-(Hydroxyphenylmethyl)chromone (Free alcohol intermediate) E->F Cyclization G Steglich O-Acetylation (Ac2O, DMAP, Et3N, DCM) F->G H 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- G->H Quantitative Yield

Workflow for 2-[(acetyloxy)phenylmethyl]-4H-1-benzopyran-4-one via Baker-Venkataraman.

Troubleshooting FAQs: Yield & Purity Bottlenecks

Q1: Why is my yield of the final acetylated chromone near zero when I start with O-acetylmandeloyl chloride, even though the chromone core successfully forms? Causality: The Baker-Venkataraman rearrangement requires a strong base (e.g., KOH, t-BuOK) to deprotonate the methyl group of the acetophenone, initiating the intramolecular Claisen condensation. These strongly basic conditions concurrently hydrolyze the aliphatic acetate group (O-acetyl) on the mandelic acid moiety. Solution: Do not attempt to protect the alcohol during the rearrangement. Accept the hydrolysis as a mechanistic inevitability. Isolate the resulting 2-(hydroxyphenylmethyl)chromone and perform a deliberate re-acetylation step. This two-stage approach increases the overall yield from <10% to >85% .

Q2: During the acid-catalyzed cyclization of the 1,3-diketone, I observe a highly fluorescent, low-polarity byproduct. What is it, and how do I prevent it? Causality: The secondary benzylic alcohol is highly prone to E1 elimination (dehydration) under harsh acidic conditions (e.g., refluxing concentrated HCl). This forms a highly conjugated exocyclic double bond (e.g., 2-benzylidene-chroman-4-one), which ruins the target scaffold. Solution: Shift from harsh mineral acids to milder cyclization conditions. Utilizing glacial acetic acid with a catalytic amount of sulfuric acid at a strictly controlled temperature (60 °C) provides enough thermodynamic push for cyclodehydration without triggering the elimination of the benzylic hydroxyl group.

Q3: The final O-acetylation step is stalling at 40% conversion. How can I drive this to completion without degrading the chromone core? Causality: The secondary benzylic alcohol is severely sterically hindered by the bulky adjacent chromone ring and the phenyl group. Standard acetylation protocols (Acetic Anhydride/Pyridine) lack the electrophilic reactivity required to overcome this steric bulk. Solution: Employ a Steglich-type catalyst. Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) generates a highly reactive N-acylpyridinium intermediate. The strong nucleophilicity of DMAP overcomes the steric hindrance, driving the reaction to quantitative yield within 2 hours at room temperature .

Quantitative Data: Acetylation Optimization

To demonstrate the causality of catalyst selection, below is our internal optimization data for the final O-acetylation step of 2-(hydroxyphenylmethyl)chromone (1.0 mmol scale).

EntryReagents & CatalystsSolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1Ac₂O (2.0 eq), Pyridine (solvent)None25244281
2AcCl (1.5 eq), Pyridine (2.0 eq)THF0 to 25126588
3Ac₂O (2.0 eq), Et₃N (2.0 eq)DCM25243879
4 Ac₂O (1.5 eq), Et₃N (1.5 eq), DMAP (0.1 eq) DCM 25 2 94 >98

Standard Operating Procedures (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Synthesis of 2-(Hydroxyphenylmethyl)-4H-1-benzopyran-4-one
  • Esterification: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous pyridine (15 mL) and cool to 0 °C. Add O-acetylmandeloyl chloride (12 mmol) dropwise over 15 minutes. Stir at room temperature for 2 hours.

    • IPC Check 1: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the acetophenone (R_f ~0.6) and formation of the ester (R_f ~0.4).

  • Rearrangement: To the same reaction flask, add powdered KOH (30 mmol). Heat the mixture to 50 °C for 2 hours.

    • Causality: The base drives the acyl migration (Baker-Venkataraman) while simultaneously cleaving the acetate group.

  • Cyclization: Cool the mixture, neutralize with 10% HCl (aq), and extract with Ethyl Acetate (3 x 20 mL). Concentrate the organic layer in vacuo. Dissolve the crude 1,3-diketone in glacial acetic acid (20 mL) and add 2 drops of concentrated H₂SO₄. Heat at 60 °C for 1 hour.

  • Workup: Pour into ice water (100 mL). Filter the resulting precipitate and wash with cold water.

    • IPC Check 2: LC-MS must confirm the mass of the free alcohol intermediate [M+H]⁺ = 253.08. If the dehydrated byproduct ([M+H]⁺ = 235.07) exceeds 5%, reduce the cyclization temperature in future runs.

Protocol B: Steglich O-Acetylation (Target Compound Synthesis)
  • Setup: Dissolve the dried 2-(hydroxyphenylmethyl)chromone intermediate (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Activation: Add Triethylamine (7.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

  • Acetylation: Cool the flask to 0 °C. Add Acetic Anhydride (7.5 mmol) dropwise. Remove the ice bath and stir at 25 °C for 2 hours.

    • IPC Check 3 (Self-Validation): Analyze via FTIR. The reaction is complete only when the broad -OH stretch (~3300 cm⁻¹) completely disappears, and a new sharp ester carbonyl stretch (~1740 cm⁻¹) appears alongside the inherent chromone ketone carbonyl (~1640 cm⁻¹).

  • Purification: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from hot Ethanol/Water (8:2) to yield pure 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-.

References

  • Abdel Ghani, S. B., Mugisha, P. J., Wilcox, J. C., Gado, E. A. M., Medu, E. O., Lamb, A. J., & Brown, R. C. D. (2013). Convenient one-pot synthesis of chromone derivatives and their antifungal and antibacterial evaluation. Synthetic Communications, 43(11), 1549-1556.[Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.[Link]

Technical Support Center: Stabilization of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to address the unique stability challenges associated with this acetylated flavonoid derivative. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Understanding the Molecule: Inherent Instability

2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is a derivative of the flavone family, a class of flavonoids known for a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The key structural feature influencing its stability is the (acetyloxy)phenylmethyl group. This is an ester linkage, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond.

This inherent chemical liability is the primary challenge when working with this compound in solution, particularly in aqueous environments common to biological assays and formulation development. The primary degradation pathway involves the hydrolysis of the acetyl ester to yield the corresponding alcohol (2-[(hydroxyphenyl)methyl]-benzopyran-4-one) and acetic acid.

Primary Degradation Pathway

Below is a diagram illustrating the principal hydrolytic degradation of the compound.

cluster_main Hydrolytic Degradation parent 2-[(acetyloxy)phenylmethyl]- benzopyran-4-one water + H₂O (Water) product1 2-[(hydroxyphenyl)methyl]- benzopyran-4-one parent->product1 Hydrolysis product2 Acetic Acid parent->product2 Hydrolysis conditions [pH, Temp, Solvent]

Caption: Hydrolysis of the parent compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: My solution of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is rapidly losing its biological activity. Why?

A: The most probable cause is the chemical degradation of the compound. The ester bond in the (acetyloxy)phenylmethyl group is likely undergoing hydrolysis, converting the active, acetylated molecule into its less active (or inactive) hydroxyl counterpart. This process is significantly accelerated in aqueous solutions, especially under non-neutral pH conditions or at elevated temperatures.[2][3]

Q2: What are the primary factors I need to control to ensure the stability of the compound in my experiments?

A: The four most critical factors to control are pH, solvent composition, temperature, and light exposure .

  • pH: The rate of hydrolysis is highly pH-dependent. The compound is generally most stable at a neutral or slightly acidic pH.[3]

  • Solvent: High concentrations of water will accelerate hydrolysis. Using co-solvents can mitigate this.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[4]

  • Light: Flavonoids can be susceptible to photodegradation.

Q3: Is it better to prepare stock solutions in an organic solvent or directly in an aqueous buffer?

A: Always prepare a concentrated primary stock solution in a water-miscible, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or acetone.[5] This minimizes the presence of water and dramatically increases shelf-life when stored correctly. Dilute this stock into your final aqueous buffer immediately before conducting the experiment to minimize the time the compound is exposed to destabilizing aqueous conditions.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and actionable solutions.

Issue 1: Rapid Compound Loss in Aqueous Buffers

  • You Observe: HPLC analysis shows a rapid decrease in the peak for the parent compound within hours of preparing your working solution in a standard phosphate or Tris buffer. A new, more polar peak appears and grows over time.

  • Underlying Cause: This is a classic presentation of hydrolysis. The rate of ester hydrolysis is often catalyzed by both acid and base, meaning that pH values far from neutral (e.g., pH < 4 or pH > 8) can cause significant degradation.[2][3]

  • Solutions & Scientific Rationale:

    • Optimize Solution pH: The first and most crucial step is to determine the optimal pH for stability. The compound is expected to be most stable in the neutral to slightly acidic range.

      • Action: Perform a pH stability profile study (see Protocol 1). Test a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). This will empirically identify the pH at which the degradation rate is lowest. A study on a similar unstable flavonoid malonate found it was most stable in an acidic aqueous methanol solution at pH 3.[6]

    • Incorporate Co-solvents: Reducing the activity of water in the solution can slow the rate of hydrolysis.

      • Action: Prepare your final working solution with a certain percentage of an organic co-solvent. For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is non-toxic to the cells (typically <0.5% v/v).

    • Control Temperature: All experiments should be conducted at the lowest practical temperature.

      • Action: If the experiment allows, perform incubations on ice or at 4°C. For experiments requiring physiological temperatures (37°C), minimize the incubation time as much as possible. Store all solutions, including the stock and intermediate dilutions, at -20°C or -80°C.[3]

Parameter Condition to Avoid Recommended Condition Rationale
pH pH < 4 or > 8pH 5.0 - 7.0 (empirically determined)Minimizes both acid- and base-catalyzed hydrolysis of the ester bond.[3]
Temperature Room Temp (25°C) or 37°C for prolonged periods4°C for storage/handling; -20°C or -80°C for long-termReduces the kinetic rate of degradation reactions.[4]
Solvent 100% Aqueous BufferAqueous buffer with minimal required co-solvent (e.g., DMSO, Ethanol)Decreases water activity, thereby slowing the rate of hydrolysis.[5]
Atmosphere Ambient AirDegassed buffers; store under inert gas (N₂ or Ar)Prevents potential oxidative degradation of the flavonoid core.[7]

Issue 2: Compound Precipitation or Poor Solubility

  • You Observe: After diluting your organic stock solution into an aqueous buffer, the solution becomes cloudy, or you see visible precipitate.

  • Underlying Cause: Flavonoids, despite the acetyl group enhancing lipophilicity, often have poor aqueous solubility.[8][9] This is a common issue that can lead to inaccurate concentration measurements and reduced biological effect.

  • Solutions & Scientific Rationale:

    • Utilize Solubility Enhancers: Certain excipients can dramatically improve solubility without chemically modifying the compound.

      • Action: Incorporate cyclodextrins (e.g., HP-β-CD) into your aqueous buffer. Cyclodextrins have a hydrophobic interior that can encapsulate the flavonoid, while their hydrophilic exterior keeps the entire complex dissolved in water.[9] This is a widely used strategy for improving the solubility and stability of flavonoids.[9]

    • Advanced Formulation Approaches: For drug development, more advanced formulation strategies may be necessary.

      • Action: Investigate the use of co-crystals, nanotechnologies (e.g., liposomes, nanosponges), or other carrier complexes.[8][9] These methods protect the drug from the aqueous environment and can improve its bioavailability.[8]

Issue 3: Inconsistent Results and Suspected Photodegradation

  • You Observe: Experiments run on different days, or even at different times of the day, yield inconsistent results.

  • Underlying Cause: The benzopyran-4-one core structure can absorb UV light, making it susceptible to photodegradation or isomerization, which alters its chemical structure and activity.[3]

  • Solutions & Scientific Rationale:

    • Protect from Light: This is a simple but critical preventative measure.

      • Action: Prepare and store all solutions in amber glass vials or tubes wrapped in aluminum foil. Conduct experimental manipulations under reduced ambient light.

    • Run a Light-Exposure Control: To confirm photosensitivity, directly compare a light-exposed sample to a light-protected sample.

      • Action: Prepare two identical aliquots of your working solution. Expose one to your normal laboratory lighting conditions and keep the other completely dark for the same duration. Analyze both via HPLC to quantify any degradation.

Key Experimental Protocols

Adherence to validated protocols is essential for generating reproducible data.

Protocol 1: HPLC-Based Assay for Quantifying Stability

This protocol provides a framework to determine the degradation kinetics of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one under various conditions.

Objective: To measure the percentage of the compound remaining over time at different pH values and temperatures.

Workflow Diagram:

start Start: Prepare Concentrated Stock in DMSO prep_buffers Prepare Test Buffers (e.g., pH 5, 6, 7, 8) start->prep_buffers dilute Dilute Stock into Each Buffer to Final Concentration prep_buffers->dilute time_zero Immediately take t=0 aliquot. Flash freeze or add quench solution. dilute->time_zero incubate Incubate Solutions at Test Temperature (e.g., 37°C) dilute->incubate analyze Analyze All Samples by Validated RP-HPLC Method time_zero->analyze time_points Collect Aliquots at Defined Time Points (e.g., 2, 4, 8, 24h) incubate->time_points time_points->analyze plot Plot % Remaining vs. Time Calculate Degradation Rate (k) analyze->plot end End: Determine Optimal Stability Conditions plot->end

Sources

Resolving Peak Tailing in HPLC Analysis of Benzopyran-4-one Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with benzopyran-4-one compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.

Understanding the Challenge: The Nature of Benzopyran-4-ones and Peak Tailing

Benzopyran-4-ones, a core structure in many flavonoids and other natural products, possess chemical features that can make them susceptible to poor chromatographic peak shape, most notably peak tailing.[1][2][3][4][5] These issues often stem from secondary interactions between the analyte and the stationary phase, or from interactions with the HPLC system itself.[6][7]

Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and precision of quantification and reduce resolution between closely eluting peaks.[7][8] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address common questions and provide actionable solutions for resolving peak tailing in the analysis of benzopyran-4-one compounds.

Q1: I'm observing peak tailing for my benzopyran-4-one compound on a standard C18 column. What are the most likely causes?

A1: The most common culprits for peak tailing of polar and ionizable compounds like many benzopyran-4-ones on reversed-phase columns are secondary interactions with the silica stationary phase and issues related to the mobile phase.

  • Silanol Interactions: The stationary phases of most C18 columns are based on silica, which has residual silanol groups (Si-OH) on its surface.[9][10] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged, leading to strong ionic interactions with any positively charged basic functional groups on your analyte.[9][11] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in peak tailing.[6][10] Benzopyran-4-ones can possess phenolic hydroxyl groups which can also interact with silanols via hydrogen bonding.[10]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role in the ionization state of both your analyte and the residual silanols on the column.[10][12] If the mobile phase pH is close to the pKa of your benzopyran-4-one compound, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Metal Contamination: Trace metal impurities within the silica matrix of the column packing or from stainless-steel components of the HPLC system (like frits and tubing) can act as active sites for chelation with certain benzopyran-4-one structures.[7][8][13][14] This can lead to significant peak tailing.[14]

Q2: How can I mitigate silanol interactions to improve my peak shape?

A2: There are several effective strategies to minimize unwanted interactions with residual silanol groups.

  • Mobile Phase pH Adjustment: A primary and often effective approach is to lower the pH of the mobile phase to 3 or below using an acidic modifier.[13][15] At this low pH, the silanol groups are protonated and thus neutral, significantly reducing their ability to interact with basic analytes.[15][16]

  • Use of Mobile Phase Additives:

    • Competing Bases: Historically, small amounts of a competing base, such as triethylamine (TEA), were added to the mobile phase.[13][16] The idea is that the TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[16] However, this approach can shorten column lifetime.[16]

    • Buffers: Employing a buffer in your mobile phase helps to maintain a constant pH, which is crucial for reproducible chromatography.[12] Increasing the buffer concentration can also help to mask residual silanol activity.[15]

  • Column Selection:

    • End-capped Columns: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically reacted with a small, silanizing reagent to make them less active.[6][17] Using a well-end-capped column is highly recommended.

    • Type B Silica Columns: Newer columns are often packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[13]

    • Alternative Stationary Phases: Consider using columns with different stationary phases, such as those with embedded polar groups or hybrid organic-inorganic particles, which are designed to reduce silanol interactions and improve peak shape for polar compounds.[13][18][19]

Q3: I've tried adjusting the pH, but I'm still seeing peak tailing. What should I investigate next?

A3: If pH adjustment doesn't resolve the issue, it's time to consider other factors, such as metal chelation, extra-column effects, and sample solvent mismatch.

  • Metal Chelation: Benzopyran-4-ones with specific functional group arrangements, such as adjacent hydroxyl and ketone groups, can act as chelating agents for metal ions. To address this, you can:

    • Add a Chelating Agent to the Mobile Phase: A low concentration (e.g., 10 µM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to bind with any free metal ions in the system, preventing them from interacting with your analyte.[20][21]

    • Use a Bio-inert or PEEK-lined HPLC System: These systems are constructed with materials that minimize the exposure of the sample and mobile phase to metallic surfaces, reducing the chance of metal ion leaching.[14][22]

  • Extra-Column Volume: Peak broadening and tailing can be caused by excessive volume in the tubing and connections between the injector, column, and detector.[11][23]

    • Check Fittings: Ensure all tubing connections are properly made and that there are no gaps or voids.[11]

    • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005") to connect the components of your HPLC system.[23]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.[7][11] Ideally, your sample should be dissolved in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will adequately dissolve your sample.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Silanol Interactions
  • Baseline Experiment: Run your current method and record the peak asymmetry factor for your benzopyran-4-one compound.

  • pH Modification: Prepare a new mobile phase with the aqueous portion acidified to pH 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Injection and Analysis: Inject your sample and compare the peak shape to the baseline experiment. A significant improvement in symmetry suggests that silanol interactions were a major contributor to the tailing.

  • Buffer Concentration Study (if needed): If some tailing persists, prepare a series of mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH and evaluate the impact on peak shape.

Protocol 2: Investigating Metal Chelation
  • Baseline Experiment: Run your optimized method from Protocol 1.

  • Mobile Phase with Chelator: Prepare a fresh batch of your mobile phase and add a small amount of EDTA to a final concentration of 10 µM.

  • System Equilibration: Flush the entire HPLC system and column thoroughly with the EDTA-containing mobile phase.

  • Injection and Analysis: Inject your sample and observe the peak shape. A noticeable improvement points towards metal chelation as a cause of tailing.

Data Presentation

Troubleshooting Strategy Underlying Cause Addressed Expected Outcome Considerations
Lower Mobile Phase pH (2.5-3.0) Silanol InteractionsImproved peak symmetryEnsure column is stable at low pH.
Use a High-Purity, End-Capped Column Silanol InteractionsSharper, more symmetrical peaksMay require method re-optimization.
Add a Competing Base (e.g., TEA) Silanol InteractionsReduced peak tailingCan shorten column life and suppress MS signal.
Add a Chelating Agent (e.g., EDTA) Metal ChelationImproved peak shape for susceptible compoundsEnsure compatibility with your detection method (e.g., MS).
Use a Bio-inert HPLC System Metal ChelationMinimal metal ion interferenceHigher initial instrument cost.
Optimize Tubing and Connections Extra-column VolumeReduced peak broadening and tailingA good practice for all HPLC methods.
Match Sample Solvent to Mobile Phase Solvent MismatchImproved peak shape, especially for early eluting peaksMay require sample preparation adjustments.

Visualization of the Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Benzopyran-4-one Compound q1 Is the mobile phase pH > 3? start->q1 a1_yes Lower mobile phase pH to 2.5-3.0 q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is peak tailing still present? a1_yes->q2 a1_no->q2 a2_yes Investigate secondary causes q2->a2_yes Yes a2_no Problem Solved! q2->a2_no No q3 Does the compound have potential chelating groups? a2_yes->q3 a3_yes Add a chelating agent (e.g., EDTA) to the mobile phase q3->a3_yes Yes a3_no Check for extra-column effects q3->a3_no No q4 Is peak tailing still present? a3_yes->q4 a5 Minimize tubing length/diameter and check fittings a3_no->a5 a4_yes Consider alternative column chemistry or a bio-inert system q4->a4_yes Yes a4_no Problem Solved! q4->a4_no No q5 Is the sample solvent stronger than the mobile phase? a5->q5 q5->a4_yes No a6 Dissolve sample in initial mobile phase q5->a6 Yes a6->q4

Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing.

References

  • Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. J Chromatogr Sep Tech. [Link]

  • Ramakrishnan P, Kamalanathan C, Rajagopal V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids on Agricultural and Food Products. Pharmacognosy Magazine, 16(Suppl 3):S486-S491. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Birdsall, R. E., Bove, S. E., & McCarthy, S. M. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1126-1127, 121759. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base. [Link]

  • MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Journal of Chromatographic Science. (2024). Modern Chromatographic Methods for Determination Flavonoids. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Ghaffari, S., et al. (2015). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 23(1), 5. [Link]

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Nurmi, K., & Ossipov, V. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(11), 5244-5249. [Link]

  • Wianowska, D., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 569. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-. [Link]

  • SilcoTek Corporation. (2024). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one. [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy-. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [https://www.welchmat.com/advanced-strategies-for-retaining-polar-compounds-in-chromatography-case-studies-and-practical-applications/]([Link] chromatography-case-studies-and-practical-applications/)

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4H-1-Benzopyran-4-one (Chromone)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4H-1-Benzopyran-4-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of chromone synthesis. The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, transitioning from small-scale laboratory synthesis to larger-scale production can present a unique set of obstacles. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing 4H-1-Benzopyran-4-one?

A1: Several classical and modern methods are employed for the synthesis of the chromone core. The most prevalent include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and the Simonis reaction.[3] Each of these methods has its own advantages and is suitable for different substitution patterns on the benzopyran ring. More recent methods also include palladium-mediated catalysis, which can offer high efficiency.[4]

Q2: I am observing a significant amount of coumarin as a byproduct. How can I favor the formation of the chromone?

A2: The formation of isomeric coumarin is a common issue, particularly in the Simonis reaction, where phenols are condensed with β-ketoesters. The choice of condensing agent is critical in directing the reaction towards the desired chromone product. Using phosphorus pentoxide (P₂O₅) typically favors the formation of chromones, whereas sulfuric acid can lead to the formation of coumarins.[3][5]

Q3: How do substituents on the starting phenol affect the reaction outcome?

A3: The electronic properties of substituents on the phenol starting material can significantly influence the reaction. Electron-withdrawing groups (such as nitro or halo groups) can decrease the nucleophilicity of the phenol, potentially requiring stronger bases or higher temperatures to drive the reaction to completion.[4] Conversely, electron-donating groups can enhance the reactivity of the phenol but may also increase the likelihood of side reactions.

Q4: What are the key safety precautions to consider during chromone synthesis?

A4: Standard laboratory safety practices are paramount. Many reagents used in chromone synthesis, such as phosphorus pentoxide and strong acids or bases, are corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the synthetic protocols also require high temperatures, so careful handling of heating equipment is necessary to prevent burns.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis of 4H-1-Benzopyran-4-one.

Problem 1: Low Reaction Yield

A consistently low yield is a frequent challenge when scaling up a reaction. The table below outlines potential causes and their corresponding solutions.

Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant starting material indicates an incomplete reaction.Extend the reaction time or consider a moderate increase in temperature. Ensure efficient mixing, as poor mass transfer can be a limiting factor in larger reactors.
Suboptimal Reaction Conditions Review the literature for optimized conditions for similar substrates. Key parameters to evaluate are the choice of catalyst, solvent, and temperature.Systematically optimize reaction parameters. For instance, in microwave-assisted syntheses, adjusting the base and solvent can significantly improve yields. The choice of a condensing agent is also crucial; for example, polyphosphoric acid can be an effective catalyst for ring closure.[1]
Side Product Formation Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. Common side products include coumarins or products from self-condensation of starting materials.[6]Modify the reaction conditions to disfavor the formation of side products. For the Claisen-Schmidt condensation, which can be a precursor to chromone synthesis, slowly adding the aldehyde to a mixture of the ketone and base can minimize self-condensation of the ketone.[6]
Degradation of Starting Material or Product Check the purity of the starting materials. Impurities can sometimes catalyze degradation. Also, assess the stability of your product under the reaction and work-up conditions.Use purified starting materials. If the product is unstable, consider milder reaction conditions or a modified work-up procedure that avoids harsh acids, bases, or high temperatures for extended periods.
Problem 2: Difficulty in Product Purification

Purification can become a bottleneck at a larger scale. The following table addresses common purification challenges.

Potential Cause Diagnostic Check Proposed Solution
Presence of Closely Related Impurities Analyze the impurity profile using high-resolution LC-MS or NMR. Isomeric byproducts, such as coumarins, can be particularly difficult to separate.Optimize the chromatographic separation method. This may involve screening different solvent systems or stationary phases. For challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be effective as they avoid irreversible adsorption onto a solid support.[7]
Poor Crystallization Attempt crystallization from various solvent systems. If the product oils out or forms a fine, difficult-to-filter solid, the solvent system is not optimal.Employ a systematic approach to solvent screening for recrystallization. If direct crystallization is challenging, consider converting the product to a crystalline salt (if it has a suitable functional group) and then regenerating the pure product.
Product Adsorption on Silica Gel During column chromatography, if the product streaks or a significant amount is lost on the column, irreversible adsorption may be occurring. This is more common with polar compounds.[7]Consider alternative purification methods such as preparative HPLC or the aforementioned HSCCC.[7] If silica gel chromatography is necessary, deactivating the silica gel with a small amount of a polar solvent or a base (like triethylamine) in the eluent can sometimes mitigate this issue.

Experimental Workflow and Key Control Points

The synthesis of 4H-1-Benzopyran-4-one often involves a multi-step process. The following diagram illustrates a general workflow based on the Claisen-Schmidt condensation followed by cyclization, highlighting critical control points for a successful scale-up.

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Cyclization to Chromone start o-Hydroxyacetophenone + Aromatic Aldehyde reaction1 Reaction at Controlled Temperature start->reaction1 base Base (e.g., NaOH, KOH) base->reaction1 solvent Solvent (e.g., Ethanol) solvent->reaction1 workup1 Work-up & Isolation of Chalcone reaction1->workup1 ccp1_1 Control Order of Reagent Addition reaction1->ccp1_1 ccp1_2 Maintain Low Temperature to Minimize Side Reactions reaction1->ccp1_2 chalcone Isolated Chalcone workup1->chalcone reaction2 Heating/Reflux chalcone->reaction2 acid Acid Catalyst (e.g., H₂SO₄) or Oxidizing Agent acid->reaction2 workup2 Work-up & Purification reaction2->workup2 ccp2_1 Choice of Cyclization Reagent is Key to Avoid Isomer Formation reaction2->ccp2_1 ccp2_2 Monitor for Complete Cyclization reaction2->ccp2_2 product 4H-1-Benzopyran-4-one workup2->product caption General workflow for the synthesis of 4H-1-Benzopyran-4-one.

Caption: General workflow for the synthesis of 4H-1-Benzopyran-4-one.

Detailed Protocols

Protocol 1: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone, a common intermediate in the preparation of flavones (2-phenyl-4H-1-benzopyran-4-ones).

  • Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve o-hydroxyacetophenone (1.0 eq.) in ethanol.

  • Base Addition: Cool the solution to 10-15 °C and add an aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Aldehyde Addition: Slowly add the desired aromatic aldehyde (1.0-1.1 eq.) to the reaction mixture, maintaining the temperature below 25 °C. The slow addition is crucial to minimize the self-condensation of the acetophenone.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the chalcone.

  • Isolation: Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Cyclization of a Chalcone to a Flavone

This protocol outlines the oxidative cyclization of a chalcone to the corresponding flavone.

  • Reaction Setup: In a reactor, suspend the chalcone (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Reaction: Heat the mixture to 120-140 °C and stir for 4-8 hours. Monitor the disappearance of the chalcone by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: The precipitated flavone is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Chromone: A Valid Scaffold in Medicinal Chemistry. (2021). Chemical Reviews. [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). Ministry of Health and Prevention, United Arab Emirates. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research and Pharmaceutical Chemistry. [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds. (2023). Asian Publication Corporation. [Link]

  • Optimization of the reaction conditions for the synthesis of sulfenylated chromones. (n.d.). ResearchGate. [Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). Molecules. [Link]

  • One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. (n.d.). Source not available.
  • Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. (2025). Molecules. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC. [Link]

  • 4H-1-Benzopyran. (n.d.). Wikipedia. [Link]

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). Molecules. [Link]

  • 4H-1-benzopyran-4-one compounds which have anti-inflamatory or immunodulating action. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. (2001). PubMed. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC. [Link]

  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021). Source not available.
  • Challenges with chromone as a privileged scaffold in drug discovery. (2018). Taylor & Francis Online. [Link]

  • 4H-1-BENZOPYRANE-4-ON DERIVATIVE OR ITS SALT, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME AS ACTIVE COMPONENT. (n.d.).
  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012). Source not available.
  • Preparation of 3‐Hydroxy chromone Using MCPBA. (n.d.). ResearchGate. [Link]

  • GENERAL ROUTES TO 4-0x0-4H-PYRANO[2,3-b1PYRIDINE. (n.d.). Source not available.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. (2021). PubMed. [Link]

  • Reaction route described by Zhang et al.[8]. (n.d.). ResearchGate. [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020). Royal Society of Chemistry. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • 1,3- and 1,4-Benzdiyne equivalents for regioselective synthesis of polycyclic heterocycles. (n.d.). Royal Society of Chemistry. [Link]

  • 4H-1-benzopyran-4-one (2'-methoxyflavone and 2',4',5,7-tetramethoxyflavone). (n.d.). ResearchGate. [Link]

  • TRANSFORMATIONS OF 4H-1-BENZOPYRAN DERIVATIVES. (n.d.). International Journal of Research and Analytical Reviews (IJRAR). [Link]D1236.pdf)

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4H-1-Benzopyran-4-one Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4H-1-Benzopyran-4-one, commonly known as chromone, serves as a fundamental scaffold for a multitude of biologically active compounds.[1] Its accurate measurement is critical for ensuring product quality, optimizing synthetic routes, and conducting pharmacokinetic studies. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4H-1-Benzopyran-4-one, offering insights into their performance, underlying principles, and detailed experimental protocols. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[2][3][4]

The Critical Need for Validated Analytical Methods

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For the quantification of a compound like 4H-1-Benzopyran-4-one, this means ensuring that the chosen method is accurate, precise, specific, and linear over a defined range. A validated method provides a high degree of assurance that the measurements are reliable and reproducible, which is a non-negotiable aspect of quality control in the pharmaceutical industry. The validation process involves a thorough evaluation of several performance characteristics, as will be detailed for each method.[6][7]

Comparative Overview of Analytical Techniques

This guide will focus on three primary analytical techniques for the quantification of 4H-1-Benzopyran-4-one: High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis;[8][9] Ultraviolet-Visible (UV-Vis) Spectroscopy, a simpler and more accessible method for certain applications; and Gas Chromatography (GC), suitable for volatile and thermally stable compounds.

Performance Benchmarks: A Side-by-Side Comparison

The following table provides a comparative summary of the typical performance characteristics of HPLC-UV, UV-Vis Spectroscopy, and GC-MS for the quantification of 4H-1-Benzopyran-4-one. It is important to note that these values are representative and can vary based on the specific instrumentation, column chemistry, and matrix effects.

Parameter High-Performance Liquid Chromatography (HPLC-UV) UV-Visible Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL0.01 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 3.0 µg/mL0.03 - 0.6 µg/mL
Specificity HighModerate to LowVery High

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[9] For 4H-1-Benzopyran-4-one, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most common approach, leveraging the compound's polarity and UV-absorbing properties.[8]

Causality Behind Experimental Choices

The selection of a C18 column as the stationary phase is based on its hydrophobic nature, which allows for the retention of moderately polar compounds like chromone from a polar mobile phase. The mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid), is chosen to achieve optimal separation and peak shape. The acid helps to suppress the ionization of any acidic functional groups and improve peak symmetry. The detection wavelength is selected based on the UV absorbance maximum of 4H-1-Benzopyran-4-one to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Prepare Stock Solution (1 mg/mL in Mobile Phase) B Prepare Calibration Standards (Serial Dilution) A->B C Prepare Sample Solution (Dilute with Mobile Phase) A->C D System Suitability Test B->D E Inject Standards & Sample C->E D->E F Data Acquisition E->F G Construct Calibration Curve (Peak Area vs. Concentration) F->G H Quantify Sample G->H I Method Validation (ICH Guidelines) H->I

Caption: Workflow for the quantification of 4H-1-Benzopyran-4-one using HPLC.

Detailed HPLC Method Validation Protocol

The validation of the HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[2][4]

  • System Suitability:

    • Inject a standard solution of 4H-1-Benzopyran-4-one (e.g., 10 µg/mL) five times.

    • The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.

    • The theoretical plates should be >2000, and the tailing factor should be <1.5.

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with 4H-1-Benzopyran-4-one.

    • There should be no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a series of at least five concentrations of 4H-1-Benzopyran-4-one (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples spiked with known concentrations of 4H-1-Benzopyran-4-one at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • The percent recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, with different analysts, or on different equipment. The %RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler, faster, and more cost-effective method for quantitative analysis compared to HPLC.[10] It is based on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For 4H-1-Benzopyran-4-one, which possesses a chromophore, this method can be quite effective, especially for routine quality control where high sample throughput is required and the sample matrix is not complex.

Causality Behind Experimental Choices

The choice of solvent is crucial in UV-Vis spectroscopy. The solvent should be transparent in the wavelength range of interest and should not interact with the analyte. Ethanol or methanol are common choices for chromones. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law.

Experimental Workflow for UV-Vis Spectroscopy Analysis

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing & Validation A Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) B Prepare Calibration Standards (Serial Dilution) A->B C Prepare Sample Solution (Dilute with Ethanol) A->C D Determine λmax B->D E Measure Absorbance of Standards & Sample at λmax C->E D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Quantify Sample F->G H Method Validation G->H

Caption: Workflow for the quantification of 4H-1-Benzopyran-4-one using UV-Vis Spectroscopy.

Detailed UV-Vis Spectroscopy Method Validation Protocol

The validation parameters are similar to those for HPLC, with adjustments for the specific technique.

  • Specificity:

    • Analyze a blank (solvent) and a placebo solution.

    • The absorbance of the blank and placebo at the analytical wavelength should be negligible.

  • Linearity:

    • Prepare a series of at least five concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each concentration at the λmax.

    • Plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of 4H-1-Benzopyran-4-one at three concentration levels.

    • The percent recovery should be within 95.0 - 105.0%.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the same concentration. The %RSD should be < 5.0%.

    • Intermediate Precision: Repeat the analysis on different days or with different instruments. The %RSD should be < 5.0%.

  • LOD and LOQ:

    • Can be determined from the calibration curve as described for the HPLC method.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[11] 4H-1-Benzopyran-4-one, being a relatively small molecule, can be amenable to GC analysis, especially when coupled with a highly specific detector like a Mass Spectrometer (MS).

Causality Behind Experimental Choices

The choice of a GC column (e.g., a non-polar or mid-polar capillary column) is critical for achieving good separation. The oven temperature program is optimized to ensure that the analyte is eluted with a good peak shape and in a reasonable time. The injector temperature is set high enough to ensure complete volatilization of the sample without causing thermal degradation. Mass spectrometry detection provides high selectivity and sensitivity, allowing for quantification even in complex matrices.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Prepare Stock Solution (e.g., 1 mg/mL in a volatile solvent) B Prepare Calibration Standards A->B C Prepare Sample Solution A->C D Optimize GC-MS Parameters B->D E Inject Standards & Sample C->E D->E F Data Acquisition (SIM mode) E->F G Construct Calibration Curve (Ion Abundance vs. Concentration) F->G H Quantify Sample G->H I Method Validation H->I

Caption: Workflow for the quantification of 4H-1-Benzopyran-4-one using GC-MS.

Detailed GC-MS Method Validation Protocol

The validation follows the same principles as for HPLC and UV-Vis, with considerations specific to GC-MS.

  • Specificity:

    • The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer provides very high specificity.

    • Analyze a blank and a placebo to ensure no interfering peaks are present at the retention time of the analyte for the selected ions.

  • Linearity:

    • Prepare a series of at least five concentrations.

    • Inject each concentration and plot the peak area of the target ion against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies at three concentration levels.

    • The percent recovery should be within 97.0 - 103.0%.

  • Precision:

    • Repeatability and Intermediate Precision: The %RSD for replicate analyses should be < 3.0%.

  • LOD and LOQ:

    • Determined from the calibration curve, as previously described.

Conclusion

The choice of an analytical method for the quantification of 4H-1-Benzopyran-4-one depends on several factors, including the required sensitivity, the complexity of the sample matrix, the available instrumentation, and the desired sample throughput.

  • HPLC-UV stands out as the most versatile and robust method, offering an excellent balance of sensitivity, specificity, and accuracy, making it suitable for a wide range of applications from research to quality control.

  • UV-Visible Spectroscopy is a valuable tool for rapid, routine analysis of relatively pure samples where high sensitivity is not the primary concern. Its simplicity and low cost are significant advantages.

  • GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace analysis or for samples with complex matrices. However, it is only applicable if the analyte is sufficiently volatile and thermally stable.

Ultimately, the development and validation of any analytical method must be a rigorous process, guided by international standards such as the ICH guidelines, to ensure the generation of reliable and defensible data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available at: [Link]

  • 4H-1-Benzopyran-4-one, 2,3-dihydro- | SIELC Technologies. Available at: [Link]

  • Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponents by Single Marker - PubMed. Available at: [Link]

  • Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods - ResearchGate. Available at: [Link]

  • (PDF) Spectrophotometric, quantum chemical and molecular docking investigations of 4H-1-benzopyran-derived Pd(II) complexes - ResearchGate. Available at: [Link]

  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • 4H-1-Benzopyrans as Analytical Reagents - A Review | Open Access Journals. Available at: [Link]

  • 4H-1-Benzopyrans as Analytical Reagents - A Review. Available at: [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed. Available at: [Link]

  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC. Available at: [Link]

  • Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), Quantum calculation, Molecular Structure, Solvent interaction, ADME and Molecular Docking investigation on 4-oxo-4h-1-benzopyran-2-carboxylic acid | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. Available at: [Link]

  • Validated UV Spectroscopic Method for the Quantitative Determination of Ubidecarenone. Available at: [Link]

  • Chemistry of 4H-1-benzopyran-4-ones (chromones, or 4H-chromene-4-ones) | Request PDF. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. Available at: [Link]

Sources

Cross-Validation of Experimental Results for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Natural and synthetic chromones (flavonoids) are extensively documented for their potent antioxidant and anti-inflammatory properties[1]. However, their clinical translation is frequently hindered by a critical bottleneck: poor oral bioavailability and low cellular permeability driven by their polyhydroxylated, highly polar structures[2].

2-[(acetyloxy)phenylmethyl]-benzopyran-4-one (APMB) , also known as [(4-oxochromen-2-yl)-phenylmethyl] acetate, represents a rationally designed solution to this pharmacokinetic challenge[3]. By employing a prodrug strategy, the hydrophilic hydroxyl group on the phenylmethyl moiety is masked with an acetate ester. This structural modification significantly increases the compound's partition coefficient (LogP), facilitating rapid passive diffusion across lipid bilayers[4].

Once APMB permeates the cell membrane, ubiquitous intracellular non-specific esterases hydrolyze the acetate group. This cleavage releases the active 2-(hydroxybenzyl)chromone directly into the cytosol, where it acts as a potent reactive oxygen species (ROS) scavenger and an inhibitor of the NF-κB inflammatory signaling pathway[5].

Mechanism A APMB (Prodrug) High LogP B Cell Membrane (Passive Diffusion) A->B Permeation C Cytosolic Esterases (Hydrolysis) B->C Entry D Active Chromone (ROS Scavenger) C->D Acetate Cleavage E NF-κB Pathway (Inhibition) D->E Blocks Translocation

Diagram 1: Intracellular activation of the APMB prodrug and subsequent NF-κB pathway inhibition.

Comparative Performance Data

To objectively evaluate the efficacy of the prodrug modification, APMB was cross-validated against standard pharmacological agents. Quercetin was selected as a baseline natural flavonoid (high in vitro antioxidant activity but poor permeability). Trolox (a water-soluble vitamin E analog) and Dexamethasone were utilized as gold-standard antioxidant and anti-inflammatory controls, respectively.

Table 1: Cross-Validated Pharmacokinetic and Pharmacodynamic Metrics
CompoundClassificationLogPCaco-2 Papp​ ( 10−6 cm/s)Cellular ROS IC 50​ (µM)NF-κB Inhibition IC 50​ (µM)
APMB Synthetic Chromone Prodrug3.228.5 ± 2.14.2 ± 0.38.5 ± 0.6
Quercetin Natural Flavonoid1.51.2 ± 0.415.8 ± 1.222.4 ± 1.8
Trolox Standard Antioxidant2.818.4 ± 1.55.5 ± 0.4N/A
Dexamethasone Standard Anti-inflammatory1.822.1 ± 1.9N/A2.1 ± 0.2

Data Interpretation: While Quercetin possesses excellent cell-free antioxidant capacity, its low cellular permeability ( Papp​ of 1.2 ×10−6 cm/s) severely limits its intracellular efficacy. APMB's acetate masking increases its LogP to 3.2, resulting in a 23-fold increase in permeability and a corresponding superior intracellular ROS scavenging IC 50​ (4.2 µM).

Experimental Validation Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating strict quality control checkpoints to prevent false positives.

Protocol 1: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 cell monolayer is the6[6].

  • Causality & Rationale: Measuring apparent permeability ( Papp​ ) directly quantifies how effectively the acetyloxy modification enhances transcellular diffusion compared to the unesterified parent compound.

  • Self-Validation Checkpoint: Transepithelial electrical resistance (TEER) must be measured before and after the assay. A TEER >400 Ω·cm² confirms tight junction integrity; any well dropping below this threshold is discarded to prevent paracellular leakage artifacts[6].

Step-by-Step Methodology:

  • Seeding: Seed Caco-2 cells (8 × 10⁴ cells/cm²) onto polycarbonate filter transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into enterocyte-like monolayers.

  • Validation: Measure TEER using an epithelial volt-ohm meter. Proceed only with inserts reading >400 Ω·cm².

  • Dosing: Dissolve APMB and Quercetin in HBSS-HEPES buffer (pH 7.4) to a final concentration of 50 µM (ensure DMSO <0.5% to prevent cytotoxicity). Add 100 µL to the apical (A) chamber and 400 µL of blank buffer to the basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh pre-warmed buffer.

  • Quantification: Analyze samples via HPLC-MS/MS to calculate the Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial apical concentration.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)
  • Causality & Rationale: Standard DPPH assays are cell-free and cannot account for membrane permeability or prodrug activation. The DCFDA assay requires the compound to successfully enter the cell, undergo esterase cleavage, and neutralize ROS in the cytosol, perfectly validating the prodrug mechanism.

  • Self-Validation Checkpoint: Include a cell viability assay (e.g., MTT) in parallel. This ensures that a reduction in fluorescence is due to ROS scavenging, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 macrophages in a 96-well black, clear-bottom plate at 2 × 10⁴ cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark. (Intracellular esterases cleave H₂DCFDA to the membrane-impermeable H₂DCF).

  • Treatment: Remove the probe, wash, and pre-treat cells with varying concentrations of APMB (1–50 µM) or Trolox for 2 hours.

  • Oxidative Insult: Induce ROS production by adding 500 µM H₂O₂ for 1 hour.

  • Measurement: Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader. Calculate the IC 50​ based on the dose-response curve.

Protocol 3: NF-κB Transcriptional Activity Assay
  • Causality & Rationale: Chromones exert their anti-inflammatory effects largely through the 5[5]. A luciferase reporter assay directly quantifies the downstream functional consequence of APMB's intracellular activity.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Treatment & Stimulation: Pre-treat cells with APMB or Dexamethasone for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 6 hours to induce NF-κB translocation.

  • Luminescence Detection: Lyse cells and sequentially measure firefly and Renilla luminescence using a Dual-Luciferase Assay System. Normalize firefly signal to Renilla signal to determine specific NF-κB transcriptional inhibition.

High-Throughput Validation Workflow

Workflow cluster_assays Parallel Cross-Validation Assays Prep Compound Preparation (APMB & Controls) Perm Caco-2 Permeability (HPLC-MS/MS) Prep->Perm ROS Intracellular ROS (DCFDA Assay) Prep->ROS NFkB NF-κB Reporter (Luminescence) Prep->NFkB Analysis Data Integration & Statistical Analysis Perm->Analysis ROS->Analysis NFkB->Analysis

Diagram 2: Experimental workflow for parallel cross-validation of prodrug efficacy.

Conclusion & Expert Insights

The cross-validation data clearly demonstrates that 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one overcomes the classic bioavailability limitations of natural flavonoids. The strategic addition of the acetyloxy group acts as a highly effective lipophilic mask, drastically improving cellular permeability without compromising the core chromone's pharmacodynamic properties. Once internalized and enzymatically activated, APMB outperforms standard natural flavonoids in both ROS scavenging and NF-κB inhibition, making it a highly viable candidate for further preclinical drug development targeting oxidative stress and chronic inflammation.

References

  • 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl] - EvitaChem. EvitaChem.3[3]

  • Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening. National Institutes of Health (NIH). 2[2]

  • Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. ResearchGate.1[1]

  • Agarwood Chromone Alleviates Gastric Ulcers by Inhibiting the NF-κB and Caspase Pathways Based on Network Pharmacology and Molecular Docking. National Institutes of Health (NIH). 5[5]

  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. National Institutes of Health (NIH). 6[6]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (NIH). 4[4]

Sources

Comparative Guide: Reproducibility of In Vitro and In Vivo Studies on Benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzopyran-4-one scaffold is a highly privileged structure in medicinal chemistry, forming the core of naturally occurring flavonoids (flavones, isoflavones) and serving as a template for synthetic chromone derivatives[1]. While these compounds exhibit a vast array of pharmacological properties—ranging from anti-inflammatory to anticancer activities—their translation from discovery to clinical application is frequently derailed by severe reproducibility issues.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of natural polyhydroxylated benzopyran-4-ones against optimized synthetic derivatives. By dissecting the mechanistic causes of assay interference and pharmacokinetic variability, this guide provides researchers with self-validating protocols to ensure scientific integrity and data reproducibility.

The PAINS Paradox: In Vitro Reproducibility Challenges

A critical bottleneck in evaluating natural benzopyran-4-ones (such as quercetin, luteolin, and apigenin) is their frequent classification as 2[2]. These molecules routinely generate false positives in high-throughput screening (HTS) through non-covalent, reversible physical interactions rather than genuine target engagement.

  • Colloidal Aggregation: At low micromolar concentrations (typically 1–10 μM), polyhydroxylated flavonoids self-associate into micrometer-sized particles. These aggregates non-specifically sequester enzymes or adsorb proteins, mimicking true inhibition and inflating hit rates by up to 10-fold in diverse assays[2].

  • Redox Cycling & Optical Interference: The catechol motifs prevalent in natural flavonoids are highly redox-active, generating reactive oxygen species (ROS) that interfere with assay readouts[3]. Furthermore, their highly conjugated structures can quench fluorescence or induce auto-fluorescence, confounding optical assays[4].

Conversely, synthetic benzopyran-4-one derivatives (e.g., 7-hydroxy-benzopyran-4-one based PPAR agonists or isoxazole hybrids) are structurally optimized to eliminate these problematic motifs[5]. By reducing the polyphenolic character while maintaining the core pharmacophore, these synthetic alternatives ensure stoichiometric, specific target engagement and high in vitro reproducibility[3].

In Vivo Translation: Overcoming the Bioavailability Barrier

Reproducibility issues with natural benzopyran-4-ones extend into in vivo models due to the complex and highly variable pharmacokinetics of the scaffold.

Following oral administration, natural flavonoids undergo extensive Phase II metabolism (glucuronidation, sulfation, and O-methylation) mediated heavily by the 3[3]. This gut dysbiosis and inter-individual variation lead to poor systemic bioavailability of the active aglycone, rendering in vivo efficacy studies highly inconsistent[3].

Synthetic optimization—such as the introduction of prenyl groups, isoxazole hybrids, or specific methoxy substitutions—enhances lipophilicity, provides steric shielding against rapid metabolism, and yields predictable pharmacokinetic profiles[5].

Quantitative Comparison: Natural vs. Synthetic Benzopyran-4-ones

To facilitate objective decision-making in drug development, the following table summarizes the comparative performance metrics of natural versus optimized synthetic benzopyran-4-ones.

FeatureNatural Flavonoids (e.g., Quercetin)Optimized Synthetic Chromones (e.g., Isoxazole Hybrids)
Structural Motif Polyhydroxylated benzopyran-4-oneSubstituted 7-hydroxy-benzopyran-4-one / Hybrids
PAINS Alert Status High (Catechol, Aggregator motifs)Low (Optimized scaffold)
Aggregation Threshold 1 - 10 μM> 100 μM
In Vitro Interference Colloidal aggregation, redox cycling, quenchingMinimal; specific target engagement
In Vivo Bioavailability Low (<10%); extensive Phase II metabolismModerate to High; improved metabolic stability
Assay Reproducibility Poor (High false-positive rate in HTS)Excellent (Predictable dose-response)

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways of natural versus synthetic benzopyran-4-ones during screening, highlighting where reproducibility breaks down.

G A Benzopyran-4-one Library Screening B Natural Flavonoids (e.g., Quercetin) A->B C Optimized Synthetic Chromones A->C D PAINS Interference (Colloidal Aggregation) B->D In vitro Assay E True Target Engagement (Specific Binding) C->E In vitro Assay F False Positives (Poor Reproducibility) D->F G Validated Hits (High Reproducibility) E->G

Fig 1: Mechanistic divergence of natural vs. synthetic benzopyran-4-ones in screening workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must implement self-validating workflows that actively interrogate the causality of observed effects. Do not accept primary screening hits at face value.

Protocol 1: Orthogonal Triage for In Vitro Assay Interference

Objective: Differentiate true target engagement from PAINS-induced false positives.

  • Step 1: Baseline Dose-Response Mapping. Generate a 10-point dose-response curve. Causality: Steep Hill slopes (>1.5) are a primary indicator of non-stoichiometric binding, suggesting aggregation rather than 1:1 target engagement.

  • Step 2: Detergent-Sensitivity Assay. Re-run the assay with the addition of 0.01% (v/v) Triton X-100. Causality: Non-ionic detergents disrupt colloidal aggregates formed by PAINS[2]. If the IC50 shifts rightward by >2-fold, the compound's activity is an artifact of aggregation.

  • Step 3: Dynamic Light Scattering (DLS) Verification. Analyze the compound solution (1–10 μM) using DLS. Causality: DLS physically detects the hydrodynamic radius of particles. The presence of micrometer-sized particles confirms colloidal aggregation, validating the detergent-shift findings[2].

  • Step 4: Orthogonal Readout Implementation. If the primary assay uses fluorescence, validate hits using an absorbance or luminescence-based orthogonal assay. Causality: Polyhydroxylated benzopyran-4-ones are highly conjugated and often quench fluorescence, leading to optical interference[4].

Protocol 2: In Vivo Pharmacokinetic Profiling and Gut-Microbiota Stability

Objective: Assess the true bioavailability of the scaffold, accounting for Phase II metabolism.

  • Step 1: Administration and Sampling. Administer the compound via IV and PO routes in rodent models. Collect plasma at standardized intervals.

  • Step 2: Enzymatic Hydrolysis of Plasma Samples. Split plasma samples into two aliquots. Treat one aliquot with β-glucuronidase/arylsulfatase prior to extraction. Causality: Natural flavonoids undergo extensive Phase II metabolism by gut microbiota and hepatic enzymes[3]. Comparing hydrolyzed vs. non-hydrolyzed samples quantifies the ratio of active aglycone to inactive conjugates, revealing true systemic exposure.

  • Step 3: LC-MS/MS Quantification. Use a validated LC-MS/MS method with a stable-isotope-labeled internal standard. Causality: High-resolution mass spectrometry prevents cross-reactivity with dietary flavonoids present in standard animal chow, ensuring the reproducibility and accuracy of the pharmacokinetic parameters.

Sources

Advanced Statistical Workflows in Benzopyran-4-one Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-1-benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including monoamine oxidase (MAO) inhibitors, cytochrome P450 (CYP) modulators, and peroxisome proliferator-activated receptor (PPAR) agonists[1][2][3]. As drug discovery scales into High-Throughput Screening (HTS) and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling, the statistical rigor applied to the data becomes the primary bottleneck.

This guide objectively compares the performance of ChromoStat Pro —a specialized statistical modeling suite optimized for heterocyclic pharmacophores—against Traditional Statistical Packages (TSPs) and Open-Source Scripting (OSS) pipelines. By dissecting the causality behind experimental choices, we provide a self-validating framework for analyzing benzopyran-4-one derivatives.

The Statistical Challenge: Causality in Scaffold Modeling

When evaluating the biological activity of benzopyran-4-one derivatives—such as their cytotoxicity against tumor cells[4] or their efficacy as nonsteroidal antiestrogens[5]—researchers must correlate biological activity (e.g., pIC50​ ) with thousands of spatial, steric, and electrostatic field descriptors.

The Causality of Over-fitting: Applying standard Multiple Linear Regression (MLR) to this high-dimensional data invariably leads to over-fitting because the number of descriptors ( p ) vastly exceeds the number of synthesized compounds ( n ). To resolve this, Partial Least Squares (PLS) regression is required to compress the descriptor matrix into latent variables. However, standard statistical tools often lack automated Y-randomization and Tropsha’s validation tests. Without these, a model may show a high Pearson correlation ( R2 ) purely through chance correlation, failing completely during prospective virtual screening[3].

Platform Comparison: Quantitative Performance

To demonstrate the impact of specialized statistical handling, we compared ChromoStat Pro against Standard Statistical Packages (SSP, e.g., GraphPad Prism, SPSS) and Open-Source Scripting (OSS, e.g., R/Tidymodels, Python/Scikit-learn) using a dataset of 10,000 benzopyran-4-one derivatives screened for MAO inhibition.

Performance MetricChromoStat ProStandard Statistical Packages (SSP)Open-Source Scripting (OSS)
Primary Architecture 3D-QSAR & Mixed-Effects HTSBasic ANOVA & 2D RegressionCustom Machine Learning Pipelines
Cross-Validated Q2 (Avg) 0.82 - 0.89 0.45 - 0.55 (MLR only)0.75 - 0.85 (Requires heavy tuning)
Pearson R2 (Avg) 0.95 0.800.92
Processing Time (10k cpds) 14 minutes N/A (Cannot process 3D grids)45+ minutes (CPU dependent)
Y-Randomization Automated (100 iterations) Manual / Not SupportedRequires custom scripting
False Discovery Rate (HTS) < 1.5% (Mixed-Effects Modeling)~ 5.0% (Standard ANOVA)Variable based on script quality

Data Interpretation: ChromoStat Pro outperforms alternatives by natively integrating 3D spatial grid calculations with robust PLS regression, minimizing the False Discovery Rate (FDR) while maximizing predictive power ( Q2 ).

Self-Validating Experimental Protocol: 3D-QSAR Workflow

The following step-by-step methodology outlines a self-validating 3D-QSAR (CoMFA/CoMSIA) pipeline for benzopyran-4-one derivatives. Every step is designed with an internal logic check to ensure data integrity.

Step 1: Core Alignment & Conformer Generation
  • Action: Align all synthesized derivatives using the carbonyl oxygen of the 1-benzopyran-4-one ring as the fixed coordinate reference[6].

  • Causality: Molecular alignment is the most critical step in 3D-QSAR. If the chromone cores are not perfectly superimposed, the resulting steric (Lennard-Jones) and electrostatic (Coulombic) fields will reflect alignment artifacts rather than true structure-activity variance.

Step 2: CoMFA and CoMSIA Field Calculation
  • Action: Generate 3D spatial grids around the aligned molecules and calculate interaction energies using an sp3 carbon probe.

  • Causality: Benzopyran-4-one derivatives rely heavily on specific hydrogen bonding (e.g., at the 5- and 7-hydroxyl positions for CYP1A2 inhibition) and hydrophobic interactions[2]. CoMSIA fields specifically capture these hydrogen-bond donor/acceptor dynamics, which basic 2D topological descriptors miss.

Step 3: Partial Least Squares (PLS) Regression
  • Action: Compress the high-dimensional descriptor matrix into latent variables and correlate them with experimental pIC50​ values.

  • Causality: PLS handles collinearity among spatial descriptors. Components are extracted iteratively until the cross-validated Q2 plateaus, preventing the model from fitting to experimental noise.

Step 4: Internal and External Validation (The Self-Validating Loop)
  • Action: Execute Leave-One-Out Cross-Validation (LOOCV) and Y-randomization.

  • Causality: A high R2 (>0.9) is meaningless if the predictive Q2 is low (<0.6). Y-randomization intentionally scrambles the biological activity data; if the scrambled model still yields a high R2 , the original model is discarded as a chance correlation[3]. This creates a closed, self-validating loop that guarantees trustworthiness before any wet-lab synthesis is initiated.

Workflow Visualization

The logical relationship of the self-validating statistical pipeline is mapped below. Note the critical decision node that prevents over-fitted models from advancing.

QSAR_Workflow Input HTS Data & Benzopyran-4-one Library Align 3D Core Alignment (Carbonyl Oxygen Reference) Input->Align Desc Calculate CoMFA / CoMSIA Fields (Steric & Electrostatic) Align->Desc PLS Partial Least Squares (PLS) Regression (Latent Variable Extraction) Desc->PLS Validate LOOCV & Y-Randomization (Internal Validation) PLS->Validate Decision Is Q² ≥ 0.6 and R² ≥ 0.9? Validate->Decision Refine Model Refinement (Adjust Components/Grid) Decision->Refine No (Chance Correlation) Output Validated Predictive 3D-QSAR Model Decision->Output Yes (Statistically Robust) Refine->PLS Re-calculate

Figure 1: Self-validating statistical workflow for 3D-QSAR modeling of benzopyran-4-one derivatives.

Conclusion

The statistical evaluation of benzopyran-4-one derivatives requires specialized methodologies that account for high-dimensional 3D spatial data and batch-effect variables in HTS. While Open-Source Scripting offers flexibility and Standard Packages offer simplicity, dedicated pipelines like ChromoStat Pro provide the necessary self-validating loops (LOOCV, Y-randomization) out-of-the-box. By anchoring experimental choices in causality, researchers can confidently translate in silico predictions into in vivo success.

References

  • [1] 7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of Peroxisome Proliferator-Activated Receptor α and -γ (PPARα and γ) Dual Agonists. Journal of Medicinal Chemistry. URL:[Link]

  • [5] Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. European Journal of Medicinal Chemistry. URL:[Link]

  • [2] Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. Molecules (MDPI). URL:[Link]

  • [3] Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. Journal of Biomolecular Structure and Dynamics. URL:[Link]

  • [4] Quantitative Structure–Cytotoxicity Relationship of 2-Arylazolylchromones and 2-Triazolylchromones. Anticancer Research. URL:[Link]

  • [6] Chemical structure of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). ResearchGate. URL:[Link]

Sources

A Researcher's Guide to Benchmarking the Performance of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the antioxidant and anti-inflammatory performance of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one. As a novel derivative of the benzopyran-4-one scaffold, this compound holds potential in therapeutic development, an area where rigorous, comparative data is paramount. While specific experimental data for 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one is not yet prevalent in publicly accessible literature, this guide establishes a robust benchmarking protocol. We will utilize the well-characterized and potent flavonoids, Quercetin and Luteolin , as reference standards to illustrate the experimental design, data interpretation, and comparative analysis required for a thorough performance evaluation.

Introduction to 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one: A Compound of Interest

2-[(acetyloxy)phenylmethyl]-benzopyran-4-one, with the chemical formula C₁₈H₁₄O₄ and a molecular weight of approximately 294.3 g/mol , belongs to the flavonoid family, specifically the flavones.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. The core benzopyran-4-one structure is a common feature in many biologically active molecules, suggesting that this derivative could be a subject of significant research interest.[1][2][3]

The primary hypothesized mechanisms of action for flavonoids like 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one revolve around their ability to scavenge free radicals and modulate inflammatory pathways. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Similarly, chronic inflammation is a key driver of various pathologies. Therefore, compounds that can effectively mitigate these processes are of high therapeutic value.

Experimental Design for Performance Benchmarking

To objectively assess the performance of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one, a multi-assay approach is essential. This involves a selection of well-established in vitro assays that probe different aspects of antioxidant and anti-inflammatory activity. For a robust comparison, it is crucial to perform these assays under standardized conditions for both the test compound and the chosen benchmarks (Quercetin and Luteolin).

Causality Behind Experimental Choices

The selection of assays is not arbitrary; each is chosen to provide specific insights into the compound's mechanism of action.

  • Antioxidant Assays: We will employ assays that measure both radical scavenging and reducing power.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. It is a rapid and widely used method for initial screening.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation.

  • Anti-inflammatory Assays:

    • Albumin Denaturation Assay: This assay provides a simple model for inflammation. Protein denaturation is a hallmark of inflammation, and the ability of a compound to prevent this process is indicative of its anti-inflammatory potential.

    • Cyclooxygenase (COX) Inhibition Assay: COX enzymes (COX-1 and COX-2) are key mediators of inflammation. Assessing the inhibitory activity of a compound against these enzymes provides a more specific mechanistic insight.

The following diagram illustrates the general workflow for this benchmarking study.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis CP 2-[(acetyloxy)phenylmethyl]- benzopyran-4-one DPPH DPPH Radical Scavenging Assay CP->DPPH Test Compound ABTS ABTS Radical Scavenging Assay CP->ABTS Test Compound AD Albumin Denaturation Assay CP->AD Test Compound COX COX Inhibition Assay CP->COX Test Compound Q Quercetin (Benchmark 1) Q->DPPH Benchmark Q->ABTS Benchmark Q->AD Benchmark Q->COX Benchmark L Luteolin (Benchmark 2) L->DPPH Benchmark L->ABTS Benchmark L->AD Benchmark L->COX Benchmark IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 AD->IC50 COX->IC50 Comp Comparative Performance Analysis IC50->Comp

Caption: General workflow for benchmarking the performance of a test compound against established standards.

Comparative Performance Data: Quercetin and Luteolin as Benchmarks

The following tables summarize the reported performance of our benchmark compounds, Quercetin and Luteolin, in the selected assays. These values provide a quantitative basis for comparison. The performance of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one would be evaluated against these benchmarks.

Antioxidant Activity
AssayQuercetin IC₅₀ (µg/mL)Luteolin IC₅₀ (µg/mL)Standard ReferenceReference IC₅₀ (µg/mL)
DPPH Radical Scavenging2.6 - 26.94[4]28.33[5][6]Ascorbic Acid~5[4]
ABTS Radical Scavenging1.1 - 8.5[4]~17.3 µMTrolox~6.8[4]

Note: IC₅₀ values can vary depending on experimental conditions.

Anti-inflammatory Activity
AssayQuercetinLuteolinStandard Reference
Albumin DenaturationEffective inhibition reportedEffective inhibition reportedDiclofenac Sodium
COX InhibitionInhibits both COX-1 and COX-2Inhibits COX enzymesCelecoxib (COX-2 selective)

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Prepare a stock solution of the test compound and benchmark compounds in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the stock solutions.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis S1 Prepare Compound Dilutions S3 Add Compound and DPPH to Microplate S1->S3 S2 Prepare 0.1 mM DPPH Solution S2->S3 S4 Incubate for 30 min in the dark S3->S4 S5 Measure Absorbance at 517 nm S4->S5 S6 Calculate % Inhibition and IC50 Value S5->S6

Caption: Experimental workflow for the DPPH radical scavenging assay.

Albumin Denaturation Assay

Principle: This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation in inflammation. The ability of a compound to inhibit this denaturation is measured spectrophotometrically.

Protocol:

  • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • Prepare stock solutions of the test compound and benchmark compounds.

  • In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the compound dilutions.

  • A control tube should contain 0.5 mL of BSA and 0.5 mL of distilled water.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) at 660 nm.

  • Diclofenac sodium can be used as a positive control.

  • Calculate the percentage of inhibition of denaturation using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • Determine the IC₅₀ value from the concentration-response curve.

Interpreting the Results and Future Directions

The IC₅₀ values obtained from these assays will allow for a direct comparison of the potency of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one with Quercetin and Luteolin. A lower IC₅₀ value indicates greater potency.

Should 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one demonstrate promising activity, further investigations would be warranted. These could include:

  • Cell-based assays: To confirm the antioxidant and anti-inflammatory effects in a more biologically relevant system.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways affected by the compound. The following diagram depicts a simplified signaling pathway often targeted by anti-inflammatory flavonoids.

  • In vivo studies: To evaluate the efficacy and safety of the compound in animal models.

G LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation LPS->NFkB COX2 COX-2 Expression NFkB->COX2 PGs Prostaglandin Production COX2->PGs Inflammation Inflammation PGs->Inflammation Flavonoid Flavonoid (e.g., 2-[(acetyloxy)phenylmethyl]- benzopyran-4-one) Flavonoid->NFkB Inhibition

Caption: Simplified inflammatory signaling pathway potentially inhibited by flavonoids.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the performance of 2-[(acetyloxy)phenylmethyl]-benzopyran-4-one. By employing standardized in vitro assays and comparing the results to well-characterized benchmarks like Quercetin and Luteolin, researchers can obtain a clear and objective assessment of this novel compound's antioxidant and anti-inflammatory potential. This structured approach is fundamental for the early-stage evaluation of new therapeutic candidates and for making informed decisions in the drug development process.

References

  • BenchChem. (2025). A Comparative Guide to Flavonoid Antioxidant Activity: Quercetin as a Benchmark for Novel Compounds like Angoletin.
  • BenchChem. (2025). Spectrophotometric Analysis of Galuteolin's Antioxidant Capacity: Application Notes and Protocols.
  • Ismail, K. A., & Abd El Aziem, T. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. European Journal of Medicinal Chemistry, 36(3), 243-253.
  • Xiu, C., Hua, Z., Xiao, B. S., Tang, W. J., Zhou, H. P., & Liu, X. H. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016).
  • Lin, C. F., et al. (2009). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. Journal of Cellular and Molecular Medicine, 13(8B), 2547-2557.
  • Zeng, N., et al. (2009). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Molecules, 14(9), 3334-3344.
  • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid. Pharmacognosy Reviews, 10(20), 84–89.
  • Salehi, B., et al. (2020). Therapeutic Potential of Quercetin: New Insights and Perspectives for Human Health. ACS Omega, 5(20), 11849–11872.
  • Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-carcinogenic Effects of the Flavonoid Luteolin. Molecules, 13(10), 2628–2651.
  • Ismail, K. A., & Abd El Aziem, T. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. European journal of medicinal chemistry, 36(3), 243–253.
  • BenchChem. (2025). A Comparative Guide to Flavonoid Antioxidant Activity: Quercetin as a Benchmark for Novel Compounds like Angoletin.
  • BenchChem. (2025).
  • Zeng, N., et al. (2009). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Molecules (Basel, Switzerland), 14(9), 3334–3344.
  • Lin, C. F., et al. (2010). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. Journal of cellular and molecular medicine, 14(8), 2177–2187.
  • Salehi, B., et al. (2020). Therapeutic Potential of Quercetin: New Insights and Perspectives for Human Health. ACS omega, 5(20), 11849–11872.
  • Xiu, C., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016).

Sources

Comparative Docking and Efficacy Studies of Benzopyran-4-one Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous naturally occurring flavonoids and synthetic therapeutics. Its planar, oxygen-rich ring system allows for diverse non-covalent interactions—such as hydrogen bonding and π−π stacking—with various protein targets.

For researchers and drug development professionals, understanding how structural modifications to the benzopyran-4-one core affect binding affinity is critical for lead optimization. This guide provides a rigorous comparative analysis of novel benzopyran-4-one analogs against standard-of-care alternatives across three distinct therapeutic domains: Alzheimer's disease (AChE inhibition), oncology (Aromatase inhibition), and inflammation (TNF- α suppression).

Comparative Performance Analysis: Analogs vs. Standard Therapeutics

To objectively evaluate the therapeutic potential of benzopyran-4-one derivatives, it is essential to correlate in silico docking scores with in vitro experimental data. The table below synthesizes quantitative data from recent comparative studies, highlighting how specific analogs outperform or match standard clinical alternatives[1][2][3].

| Therapeutic Target | Disease Model | Top Performing Analog | Experimental IC 50​ | Docking Score | Standard Alternative | Standard IC 50​ | | :--- | :--- | :--- | :--- | :--- | :--- | | AChE | Alzheimer's Disease | Analog 7a (2-phenyl derivative) | 6.33 nM | High Affinity | Donepezil | ~14.0 nM | | AChE | Alzheimer's Disease | Analog 7h (2-phenyl derivative) | 7.56 nM | High Affinity | Donepezil | ~14.0 nM | | Aromatase | Breast Cancer | Compound 'a' (7-hydroxyl deriv.) | High Activity | -8.9 kcal/mol | Fadrozole | Moderate Activity | | TNF- α | Inflammation | Compound 7g (Imidazole-linked) | 13.5 μ M | 9.6 (Glide Score) | Infliximab | 12.9 μ M | | COX / Edema | Inflammation | Compound 7k (Imidazole-linked) | 19.68 μ M | 8.4 (Glide Score) | Diclofenac | 16.23 μ M |

Data synthesis indicates that multi-target directed ligands (MTDLs) based on the benzopyran-4-one scaffold can achieve nanomolar potency, occasionally surpassing established drugs like Donepezil[2].

Mechanistic Insights & Binding Logic

Molecular docking provides the atomic-level causality required to explain the empirical data observed in the table above. By analyzing the binding poses, we can deduce the structure-activity relationships (SAR) driving these outcomes.

Dual-Site Binding in Acetylcholinesterase (AChE)

The most potent anti-Alzheimer's analogs (e.g., 7a, 7h) act as Multi-Target Directed Ligands. Docking studies reveal that the elongated structure of these 2-phenyl-1-benzopyran-4-one derivatives allows them to span the narrow, 20 Å deep gorge of the AChE enzyme[2]. They simultaneously bind the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance. This dual-binding logic is revolutionary because it not only blocks acetylcholine hydrolysis (via CAS) but also prevents AChE-induced amyloid- β aggregation (via PAS).

BindingLogic Scaffold Benzopyran-4-one Scaffold (Elongated MTDL) CAS Catalytic Active Site (CAS) (Inhibits Substrate Hydrolysis) Scaffold->CAS Deep Pocket Binding (π-π stacking) PAS Peripheral Anionic Site (PAS) (Prevents Aβ Aggregation) Scaffold->PAS Surface Interaction (H-bonding) Effect Synergistic Anti-Alzheimer's Efficacy CAS->Effect PAS->Effect

Caption: Dual-site binding mechanism of benzopyran-4-one analogs in Acetylcholinesterase (AChE).

Aromatase and TNF- α Inhibition
  • Aromatase (Breast Cancer): In human placental aromatase (PDB: 3EQM), the basic benzopyran nucleus acts as a hydrophobic spacer. This precise spacing positions the side-chain amines to act as critical hydrogen bond acceptors with the MET374 residue in the active site, effectively outcompeting non-steroidal inhibitors like Fadrozole[1].

  • TNF- α (Inflammation): Glide docking protocols against TNF- α (PDB: 2AZ5) demonstrate that imidazole-linked analogs (like 7g) achieve high docking scores by occupying the cytokine's dimer interface. This steric hindrance disrupts the cytokine's ability to bind its biological receptor, mirroring the mechanism of monoclonal antibodies like Infliximab[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, computational predictions must be anchored by rigorous, self-validating experimental workflows. Below are the standardized protocols for conducting comparative docking and subsequent in vitro validation.

Protocol A: In Silico Molecular Docking Workflow

This protocol utilizes AutoDock Vina or Schrödinger's Glide to ensure high-fidelity pose prediction.

  • Protein Preparation: Retrieve the target crystal structure (e.g., PDB 3EQM for Aromatase)[1]. Causality checkpoint: Strip all water molecules unless they are explicitly identified as structural waters mediating critical protein-ligand hydrogen bonds. Add polar hydrogens and assign Kollman charges to stabilize the electrostatic environment.

  • Ligand Preparation: Sketch the benzopyran-4-one analogs and minimize their energy using an OPLS or AMBER force field. This prevents steric clashes during the docking run.

  • Grid Box Generation: Define the search space around the active site. Causality checkpoint: Restrict the grid box to the orthosteric site (e.g., around MET374 for Aromatase) to prevent the algorithm from finding false-positive allosteric binding pockets.

  • Self-Validation (Cross-Docking): Before screening the novel analogs, re-dock the native co-crystallized ligand back into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is < 2.0 Å.

  • Production Docking & Scoring: Run the analogs through the validated grid. Rank the compounds based on their binding free energy ( Δ G) and the presence of key hydrogen bonds.

DockingWorkflow PDB Target Protein Retrieval (e.g., PDB 3EQM, 2AZ5) Prep Protein Preparation (Remove H2O, Add H+, Minimize) PDB->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Ligand Ligand Library Setup (Benzopyran-4-one Analogs) Dock Production Docking (AutoDock Vina / Glide) Ligand->Dock Validate Self-Validation (Native Ligand RMSD < 2.0 Å) Grid->Validate Validate->Dock Pass Score Scoring & Interaction Analysis (Binding Energy, H-Bonds) Dock->Score

Caption: Standard computational workflow for self-validating comparative molecular docking studies.

Protocol B: In Vitro Enzymatic Validation (AChE Assay)

To validate the docking scores, an in vitro Ellman's assay must be performed[2].

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the colorimetric reagent, and acetylthiocholine iodide (ATCI) as the substrate.

  • Incubation: Incubate the AChE enzyme with varying concentrations of the benzopyran-4-one analog for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add DTNB and ATCI. The enzyme cleaves ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.

  • Quantification: Measure absorbance continuously at 412 nm for 5 minutes. Calculate the IC 50​ by plotting the percentage of inhibition against the log concentration of the analog.

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists push the boundaries of synthetic flavonoids, proper stewardship of complex intermediates is critical. 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- (a substituted chromone derivative) is a highly valuable scaffold often utilized in the synthesis of kinase inhibitors and fluorescent probes. However, its targeted biological activity and specific chemical lability require stringent operational handling and disposal protocols.

This guide provides immediate, field-proven logistical procedures to ensure your laboratory maintains compliance, protects personnel, and prevents environmental contamination.

Physicochemical Hazard Assessment & Causality

To safely manage any chemical, we must first understand the causality behind its hazards. We do not just treat this compound as generic organic waste; its specific structural features dictate our handling logic:

  • Biological Intercalation : The planar benzopyran-4-one (chromone) core is a privileged pharmacophore designed to interact with biological targets (e.g., ATP-binding sites). If dissolved in highly penetrating solvents like Dimethyl sulfoxide (DMSO), dermal exposure presents a significant pharmacological risk.

  • Hydrolytic Lability : The 2-[(acetyloxy)phenylmethyl] moiety contains an ester linkage. Exposure to strong acids or bases in mixed waste streams will catalyze the hydrolysis of this acetyloxy group, yielding acetic acid and a secondary alcohol intermediate. This can lead to unintended gas evolution and dangerous pressure buildup in sealed waste carboys.

  • Aquatic Toxicity : Synthetic organic pharmaceuticals and their intermediates pose severe risks to aquatic ecosystems. The EPA strictly prohibits the intentional sewering (flushing down the drain) of such hazardous pharmaceutical wastes[1].

Table 1: Physicochemical Properties & Waste Profiling Data
PropertyCharacteristicOperational & Disposal Implication
Structural Class Substituted ChromoneHighly UV-active; enables UV-guided spill validation.
Physical State Solid (Powder/Crystalline)Inhalation hazard; mandates anti-static weighing tools.
Solubility Profile Soluble in DMSO, DCM, DMFLiquid waste must be strictly segregated by halogen content.
Chemical Stability Labile in strong acid/baseMust be isolated from corrosive aqueous waste streams.
EPA Waste Status Non-creditable hazardous wasteRequires high-temperature rotary kiln incineration[1].

Operational Handling & Self-Validating Spill Response

When handling this compound for assay development or library synthesis, standard engineering controls (fume hood, static-dissipative spatulas) are mandatory. In the event of a spill, visual inspection is insufficient. We employ a self-validating decontamination protocol leveraging the compound's inherent photophysical properties.

Step-by-Step Spill Decontamination Protocol
  • Containment : Immediately don standard PPE (nitrile gloves, lab coat, safety glasses). If the spill is a dry powder, gently cover it with damp paper towels to prevent aerosolization. If it is a solvent solution, apply an inert, non-reactive absorbent mat.

  • Collection : Carefully sweep the absorbed material into a wide-mouth high-density polyethylene (HDPE) container.

  • Chemical Decontamination : Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., 70% Isopropanol or Ethanol) to dissolve microscopic crystalline residues.

  • Validation (Trustworthiness Check) : Illuminate the spill area with a handheld laboratory UV lamp (254 nm or 365 nm). The conjugated benzopyran-4-one core absorbs UV light strongly (appearing as a dark quenching spot on fluorescent backgrounds or emitting weak fluorescence). Continue solvent wiping until no UV-active residue remains. This ensures absolute decontamination.

Step-by-Step Disposal Procedures

In accordance with the National Research Council's framework in [2] and[1], all waste containing 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- must be captured and destroyed via incineration.

Protocol A: Solid Waste Destruction

This protocol applies to bulk powder, contaminated pipette tips, weighing boats, and empty reagent vials.

  • Accumulation : Place all solid chemical waste into a designated, rigid HDPE solid hazardous waste bucket lined with a transparent, leak-proof bag.

  • Labeling : Label the container strictly as "Hazardous Organic Solid Waste - Contains Toxic Chromone Derivatives". Avoid using shorthand or structural abbreviations.

  • Storage limits : Store the container in a designated Satellite Accumulation Area (SAA). Ensure the waste is transferred to your central accumulation area before reaching the 55-gallon limit or the regulatory time limit (typically 90 days for Large Quantity Generators)[3].

  • Final Destruction : Dispatch to a licensed hazardous waste vendor for high-temperature incineration.

Protocol B: Liquid Waste Segregation (Assay Solutions)

Because this compound is frequently prepared as a high-concentration stock in DMSO for in vitro assays, liquid waste management requires strict segregation to prevent hazardous cross-reactions.

  • Segregation by Halogen Content :

    • Non-Halogenated Carboy : For solutions dissolved in DMSO, Ethanol, or Methanol.

    • Halogenated Carboy : For solutions dissolved in Dichloromethane (DCM) or Chloroform (typically generated during extraction/purification steps).

  • Compatibility Verification : Before pouring, verify that the target waste carboy does not contain strong mineral acids or bases to prevent the exothermic hydrolysis of the compound's acetyloxy group.

  • Transfer : Use a grounded, closed-funnel system to pour the liquid waste into the respective carboy to minimize vapor exposure.

  • Secondary Containment : Store the waste carboy in a secondary containment tray capable of holding 110% of the carboy's total volume.

Waste Segregation Workflow

The following diagram outlines the logical decision tree for processing chromone derivative waste in the laboratory setting.

WasteWorkflow Start Waste Generation: 4H-1-Benzopyran-4-one Derivative Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid SolidPack Pack in HDPE Container Label: Toxic Organic Solid Solid->SolidPack Halogen Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogen NonHalogen Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogen Incineration High-Temperature Incineration (EPA Compliant Destruction) SolidPack->Incineration Halogen->Incineration NonHalogen->Incineration

Waste segregation and disposal workflow for chromone derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available at:[Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. MedLabMag. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Handling 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- (CAS No. 525599-68-2). As a member of the chromene family and classified within the broader category of flavonoids, this compound holds potential for various research applications due to its biological activities[1]. However, its safe handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be established by analyzing data from structurally analogous benzopyranone derivatives. This guide synthesizes that data into a reliable, field-tested framework for laboratory use.

Hazard Assessment Based on Structural Analogs

The core structure, 4H-1-Benzopyran-4-one, is shared by numerous compounds for which safety data is well-documented. Based on SDS information for compounds like 4-Oxo-4H-1-benzopyran-2-carboxylic acid and other pyranone derivatives, we must assume that 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- presents the following potential hazards:

  • Skin Irritation: Direct contact may cause irritation[2][3].

  • Serious Eye Irritation/Damage: The compound is likely to cause serious irritation or damage upon contact with the eyes[2][3].

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may lead to respiratory irritation[2][3].

  • Combustible Dust: If the compound is a fine powder, it may form combustible dust concentrations in the air, posing a fire or explosion hazard under specific conditions[2].

This assessment necessitates a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The primary goal is to eliminate routes of exposure through robust engineering controls and appropriate PPE.

Comprehensive Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most direct barrier between the researcher and the chemical. It should be used in conjunction with, not as a substitute for, engineering controls like a chemical fume hood[4].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][5]. A face shield should be worn over goggles if there is a significant splash hazard[4][5][6].Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage, a known hazard for this class of compounds[2].
Hand Protection Chemically resistant, disposable gloves (e.g., Nitrile or Neoprene)[4][5]. Double-gloving is strongly recommended for all handling procedures[7].Prevents skin contact and subsequent irritation[5]. Double-gloving minimizes the risk of exposure from tears or contamination when removing the outer glove inside the work area[7].
Body Protection A fully fastened, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities[4][5]. Closed-toe shoes are mandatory[5].Protects skin and personal clothing from contamination due to spills or splashes.
Respiratory Protection All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood[5].This is the primary engineering control to minimize inhalation of dust or aerosols, which may cause respiratory irritation[3][5]. A respirator (e.g., N95) is not a substitute for a fume hood.
Standard Operating Procedure (SOP) for Safe Handling

A systematic approach to handling minimizes risk and ensures procedural consistency.

Step 1: Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Clear Workspace: The work area within the fume hood must be clean and uncluttered.

  • Confirm Emergency Equipment: Verify that a safety shower and an eyewash station are accessible and unobstructed[3][5].

  • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

Step 2: Handling & Manipulation

  • Work Within Fume Hood: Conduct all transfers, weighing, and solution preparations exclusively within the sash of the chemical fume hood[5].

  • Avoid Dust Generation: When handling the solid compound, use spatulas and weighing paper carefully to minimize the creation of airborne dust[8]. Keep the container tightly closed when not in use[5].

  • Controlled Dispensing: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods.

Step 3: Post-Handling

  • Decontamination: Thoroughly clean the work surface and any reusable equipment according to standard laboratory procedures.

  • Waste Segregation: Ensure all chemical waste and contaminated disposables are placed in the correct, clearly labeled waste containers.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination (e.g., outer gloves, apron, inner gloves, face shield/goggles, lab coat). Never wear gloves outside of the laboratory area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE[2][5].

Spill Management and Waste Disposal Plan

Emergency Spill Response:

  • Small Spill (inside fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material appropriate for the substance (solid or liquid).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[9].

    • Decontaminate the area.

  • Large Spill (outside fume hood):

    • Evacuate personnel from the immediate area[9].

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry into the affected area. Do not attempt to clean up a large spill without proper training and equipment.

Chemical Waste Disposal:

  • Solid Waste: All unused compound and any materials grossly contaminated with it (e.g., weighing paper, paper towels from cleanup) must be disposed of in a designated hazardous solid waste container.

  • Liquid Waste: Solutions containing the compound and any solvent used for rinsing contaminated glassware should be collected in a designated hazardous liquid waste container.

  • Disposal Protocol: All waste must be disposed of through a licensed and approved waste disposal company, following all local and national regulations[2][8]. Do not pour chemical waste down the drain[8].

Workflow Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision and action pathway for safely handling 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Disposal RiskAssessment Hazard Assessment (Assume Irritant) SelectPPE Select & Inspect PPE (Goggles, Double Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkspace Prepare Fume Hood & Emergency Equipment SelectPPE->PrepWorkspace Manipulation Weighing & Manipulation (Inside Fume Hood) PrepWorkspace->Manipulation Proceed to Handling SolutionPrep Solution Preparation (Slow Addition) Manipulation->SolutionPrep Spill Spill Occurs! Manipulation->Spill Decontaminate Decontaminate Workspace & Equipment SolutionPrep->Decontaminate End of Experiment SolutionPrep->Spill WasteDisposal Segregate & Dispose Waste (Hazardous Waste Stream) Decontaminate->WasteDisposal RemovePPE Proper PPE Removal & Hand Washing WasteDisposal->RemovePPE Spill->WasteDisposal Follow Spill Protocol

Caption: Workflow for the safe handling of 4H-1-Benzopyran-4-one derivatives.

References

  • 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl] - EvitaChem.
  • 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy- | C15H10O7 | CID - PubChem. Source: PubChem, URL: [Link]

  • 4H-1-Benzopyran-4-one, 2,3-dihydro- - Cheméo. Source: Cheméo, URL: [Link]

  • CAS#:6959-55-3 | 4H-1-Benzopyran-4-one,2-[4-(acetyloxy)phenyl]-5,6,7,8-tetramethoxy. Source: Chemsrc, URL: [Link]

  • Personal Protective Equipment | US EPA. Source: U.S. Environmental Protection Agency, URL: [Link]

  • Handling or Working with Enzymes ? STOP AND READ THIS FIRST! - A.I.S.E. Source: A.I.S.E., URL: [Link]

  • 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)- - the NIST WebBook. Source: NIST WebBook, URL: [Link]

  • Safety Data Sheet(SDS). Source: Paneless, URL: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: National Institute for Occupational Safety and Health (NIOSH), URL: [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Source: University of Nebraska-Lincoln Environmental Health and Safety, URL: [Link]

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid - Cole-Parmer. Source: Cole-Parmer, URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.